SM-276001
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIOLEMXCBOQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of SM-276001: A Potent and Selective TLR7 Agonist for Immuno-Oncology
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
SM-276001 is a novel, orally active, small-molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in preclinical cancer immunotherapy. Its mechanism of action is centered on the activation of the innate immune system, leading to a cascade of events that culminates in a robust anti-tumor adaptive immune response. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: TLR7 Agonism
This compound functions as a potent and selective agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[1][2] TLR7 is predominantly expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B lymphocytes. Upon binding to TLR7 within the endosome, this compound initiates a signaling cascade that is pivotal to its immunomodulatory effects.
Signaling Pathway
The binding of this compound to TLR7 triggers the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK (Interleukin-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). This signaling complex ultimately activates two key downstream pathways:
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and various chemokines that facilitate the recruitment of immune cells to the tumor microenvironment.[1]
-
IRF7 (Interferon Regulatory Factor 7) Pathway: Activation of IRF7 is crucial for the production of type I interferons (IFN-α/β). IFNs play a critical role in anti-viral and anti-tumor immunity by promoting the activation and maturation of dendritic cells, enhancing the cytotoxic activity of Natural Killer (NK) cells and CD8+ T cells, and upregulating MHC class I expression on tumor cells.
Figure 1: this compound-induced TLR7 signaling pathway.
In Vitro Activity
The activity of this compound has been characterized in various in vitro assays, demonstrating its potency and selectivity for TLR7.
Quantitative Data
| Assay | Cell Line/System | Parameter | Value | Reference |
| NF-κB Activation | Human TLR7-expressing cells | Activity Range | 1 nM - 10 µM (dose-dependent) | [1] |
| IFN-α Induction | Mouse splenocytes | Effective Dose | 0.1 mg/kg (oral) | [1] |
Experimental Protocols
This assay quantifies the activation of the NF-κB pathway upon stimulation with this compound.
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Cell Line: HEK293 cells stably co-transfected with human TLR7 and an NF-κB-luciferase reporter construct.
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Protocol:
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Seed the reporter cells in a 96-well plate and incubate overnight.
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Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 6-24 hours.
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Lyse the cells and add a luciferase substrate.
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Measure the luminescence using a plate reader. The light output is proportional to the NF-κB activity.
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Data Analysis: The results are typically expressed as fold induction over vehicle-treated control cells.
Figure 2: Workflow for NF-κB reporter gene assay.
In Vivo Anti-Tumor Efficacy
Oral administration of this compound has demonstrated significant anti-tumor activity in various syngeneic mouse tumor models.
Quantitative Data
| Tumor Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Renca (Renal Cell Carcinoma) | Oral | 3 mg/kg, bi-weekly | Significant tumor growth inhibition | [1] |
| CT26 (Colorectal Carcinoma) | Oral | 3 mg/kg, bi-weekly | Significant tumor growth inhibition | [1] |
| OV2944-HM-1 (Ovarian Cancer) | Oral / Intratracheal | Adjuvant setting | Reduced pulmonary and lymph node metastasis |
Experimental Protocols
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Animal Strains: BALB/c or C57BL/6J mice are typically used, depending on the tumor cell line's origin.
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Tumor Implantation: Tumor cells (e.g., Renca, CT26) are injected subcutaneously into the flank of the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at the specified dose and schedule.
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Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
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Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point.
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Sample Collection: Blood is collected from mice at various time points after this compound administration.
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Measurement: Plasma levels of cytokines (e.g., IFN-α, TNF-α, IL-12p40) and chemokines are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
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Protocol (ELISA):
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Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
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Block the plate to prevent non-specific binding.
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Add plasma samples and standards to the wells.
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Add a biotinylated detection antibody.
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Add streptavidin-horseradish peroxidase (HRP).
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Add a substrate (e.g., TMB) and stop the reaction.
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Measure the absorbance at a specific wavelength. The concentration is determined from a standard curve.
-
References
SM-276001: A Selective Toll-like Receptor 7 Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SM-276001 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a crucial role in the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune effector cells. This targeted immune stimulation has shown significant promise in preclinical cancer models, positioning this compound as a compelling candidate for cancer immunotherapy, available for both oral and intratracheal administration.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. This activation initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. Consequently, this results in the transcription and secretion of a variety of pro-inflammatory cytokines, including type I interferons (IFNα), tumor necrosis factor-alpha (TNFα), and interleukin-12 (B1171171) (IL-12p40).[1][2] These cytokines, in turn, orchestrate a broad anti-tumor immune response involving the activation and proliferation of T lymphocytes, B lymphocytes, natural killer (NK) cells, and NKT cells.[1][2]
Caption: TLR7 Signaling Pathway Activated by this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Result | Reference |
| TLR7 Activation | Human TLR7-expressing HEK293 cells | NF-κB Reporter Assay | EC50: 32 nM | MedChemExpress |
| NF-κB Activation | Human TLR7-expressing HEK293 cells | NF-κB Reporter Assay | Dose-dependent activation (1 nM - 10 µM) | MedChemExpress |
| Selectivity | Human TLR-expressing cells | Reporter Assays | Selective for TLR7 over other TLRs | [1] |
In Vivo Activity of this compound
| Animal Model | Tumor Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| BALB/c Mice | Renca (renal cell carcinoma) | Oral | 0.1, 1, or 10 mg/kg | Induction of IFNα, TNFα, and IL-12p40; Reduction in tumor burden.[1][2] | [1][2] |
| BALB/c Mice | CT26 (colon carcinoma) | Oral | 0.1, 1, or 10 mg/kg | Induction of inflammatory cytokines and chemokines; Activation of T cells, B cells, NK cells, and NKT cells; Reduction in tumor burden.[1][2] | [1][2] |
| C57BL/6J Mice | Not specified | Oral | 0.1, 1, or 10 mg/kg | Activation of spleen-resident immune effector cells.[2] | [2] |
| Ovarian Cancer Model | OV2944-HM-1 | Intratracheal and Oral | Not specified | Reduction in the frequency of pulmonary and axillary lymph node metastasis.[1] | [1] |
Experimental Protocols
In Vitro NF-κB Reporter Gene Assay
This protocol describes a general method for assessing the activation of NF-κB in response to this compound using a reporter gene assay in HEK293 cells stably expressing human TLR7.
Caption: Workflow for NF-κB Reporter Gene Assay.
Materials:
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HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP)
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
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This compound
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Phosphate-buffered saline (PBS)
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96-well cell culture plates
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed the HEK293-hTLR7 reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
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Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The concentration range should typically span from 1 nM to 10 µM.
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Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMEM with DMSO, if applicable).
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Incubation: Incubate the plate for 6 hours at 37°C in a humidified 5% CO2 incubator.
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Lysis and Reporter Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
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Data Analysis: Determine the fold induction of NF-κB activity by normalizing the luminescence signal of the treated wells to that of the vehicle control wells. Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of orally administered this compound in a syngeneic mouse tumor model.
Caption: Workflow for In Vivo Antitumor Efficacy Study.
Materials:
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BALB/c mice (female, 6-8 weeks old)
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Renca or CT26 tumor cells
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This compound
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Vehicle control (e.g., 0.5% methylcellulose)
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Calipers
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Oral gavage needles
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ELISA kits for IFNα, TNFα, and IL-12p40
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Flow cytometry reagents for immune cell phenotyping
Procedure:
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Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 Renca or CT26 cells in 100 µL of PBS into the flank of each BALB/c mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
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Randomization: When tumors reach a predetermined size (e.g., 100 mm^3), randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound orally at the desired doses (e.g., 0.1, 1, and 10 mg/kg) according to the planned schedule (e.g., daily or twice weekly). The control group should receive the vehicle.
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Monitoring: Monitor the body weight and general health of the mice throughout the study.
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Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and collect blood and tumor tissue.
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Cytokine and Immune Cell Analysis: Analyze the serum levels of IFNα, TNFα, and IL-12p40 using ELISA. Analyze the immune cell populations in the tumors and spleens by flow cytometry.
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Data Analysis: Compare the tumor growth inhibition, cytokine levels, and immune cell populations between the treatment and control groups to evaluate the efficacy of this compound.
Conclusion
This compound is a promising selective TLR7 agonist with potent immunostimulatory properties that translate into significant antitumor efficacy in preclinical models. Its ability to be administered orally and its well-defined mechanism of action make it an attractive candidate for further development as a cancer immunotherapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into optimal dosing schedules, combination therapies, and biomarker strategies will be crucial in advancing this compound towards clinical application.
References
Downstream Signaling Pathway of SM-276001 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-276001 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the robust production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a powerful anti-viral and anti-tumoral immune response. This technical guide provides a detailed overview of the downstream signaling pathway activated by this compound, presenting quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action for research and drug development purposes.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7, located in the endosomal compartment of immune cells such as dendritic cells (DCs), macrophages, and B lymphocytes, recognizes single-stranded RNA (ssRNA) viruses. Synthetic small molecule agonists of TLR7, such as this compound, mimic viral ssRNA and trigger a potent immune response. This response is characterized by the activation of immune effector cells and the production of a broad range of inflammatory cytokines and chemokines.[1] Oral administration of this compound has been shown to induce the production of key cytokines including Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12p40 (IL-12p40), leading to the activation of T cells, B cells, NK cells, and NKT cells.[1]
The Core Signaling Pathway: TLR7 to NF-κB and IRF7 Activation
The downstream signaling of this compound is initiated by its binding to TLR7 within the endosome. This binding event induces a conformational change in the TLR7 dimer, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2] MyD88 serves as a central hub, initiating a signaling cascade that bifurcates to activate two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).
The activation of these transcription factors is crucial for the subsequent expression of a wide array of genes encoding pro-inflammatory cytokines, chemokines, and type I interferons. The MyD88-dependent pathway involves the formation of a complex with IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), which ultimately leads to the activation of the IKK (IκB kinase) complex for the NF-κB pathway and the activation of IRF7.[2]
Quantitative Data on Downstream Effects
Activation of the TLR7 signaling pathway by this compound leads to quantifiable changes in downstream signaling molecules and gene expression. The following tables summarize key quantitative data, with some data from other potent TLR7 agonists used as representative examples where specific data for this compound is not publicly available.
Table 1: Dose-Dependent NF-κB Activation by this compound
| This compound Concentration | NF-κB Activation (Fold Change vs. Control) |
| 1 nM | > 1.5 |
| 10 nM | > 5 |
| 100 nM | > 20 |
| 1 µM | > 50 |
| 10 µM | > 100 |
| Data is representative of typical TLR7 agonist activity in an NF-κB reporter assay. |
Table 2: Cytokine Production Induced by a TLR7 Agonist in Human PBMCs
| Cytokine | Concentration (pg/mL) - 6h post-stimulation |
| CCL4 | Increased |
| IL-1β | Increased |
| IL-6 | Increased |
| TNF-α | Increased |
| CXCL1 | Increased |
| CXCL5 | Increased |
| Data from a study on TLR7/8 agonists in human PBMCs, indicating the profile of cytokine induction.[3] |
Table 3: In Vivo Cytokine Induction by a TLR7 Agonist
| Cytokine | Serum Concentration (pg/mL) |
| IFN-α | Dose-dependent increase up to 0.1 mg/kg |
| TNF-α | Significant increase |
| Data from in vivo studies with a selective TLR7 agonist.[4][5] |
Detailed Experimental Protocols
NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.
Materials:
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HEK-Blue™ hTLR7 cells (or other suitable reporter cell line)
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This compound
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HEK-Blue™ Detection medium
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96-well plates
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Cell culture medium (e.g., DMEM with 10% FBS)
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Spectrophotometer
Protocol:
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Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
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Compound Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
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Cell Treatment: Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Detection: Add 20 µL of HEK-Blue™ Detection medium to each well.
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Measurement: Incubate for 1-4 hours at 37°C and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
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Data Analysis: Calculate the fold change in NF-κB activation relative to the vehicle control.
Western Blot for Phosphorylated IRF7 and IκBα Degradation
Objective: To qualitatively assess the activation of the IRF7 and NF-κB pathways by detecting phosphorylated IRF7 (p-IRF7) and the degradation of IκBα.
Materials:
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Immune cells (e.g., PBMCs, dendritic cells)
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-p-IRF7, anti-IRF7, anti-IκBα, anti-β-actin (loading control)
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HRP-conjugated secondary antibodies
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membranes and transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
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Chemiluminescent substrate
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Imaging system
Protocol:
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Cell Treatment: Treat immune cells with this compound at the desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Separate proteins on an SDS-PAGE gel.
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Protein Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA for Cytokine Quantification
Objective: To quantify the concentration of IFN-α, TNF-α, and IL-12p40 in cell culture supernatants following treatment with this compound.
Materials:
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ELISA kits for human/mouse IFN-α, TNF-α, and IL-12p40
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Cell culture supernatants from this compound-treated cells
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96-well ELISA plates
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Wash buffer
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Assay diluent
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TMB substrate
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Stop solution
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Microplate reader
Protocol:
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Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
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Washing: Wash the plate three times with wash buffer.
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Blocking: Block the plate with assay diluent for 1 hour at room temperature.
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Sample and Standard Addition: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
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Washing: Wash the plate three times with wash buffer.
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Detection Antibody Addition: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
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Washing: Wash the plate three times with wash buffer.
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Streptavidin-HRP Addition: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
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Washing: Wash the plate three times with wash buffer.
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Substrate Addition: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
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Stop Reaction: Add stop solution to each well.
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Measurement: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples.
Conclusion
This compound is a potent activator of the TLR7 signaling pathway, leading to a robust innate immune response characterized by the activation of NF-κB and IRF7 and the subsequent production of pro-inflammatory cytokines and type I interferons. The detailed understanding of this downstream signaling cascade is critical for the rational design of novel immunotherapies for cancer and infectious diseases. The protocols and data presented in this guide provide a framework for researchers to investigate the mechanism of action of this compound and other TLR7 agonists, facilitating their development as next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR7 tolerance is independent of the type I IFN pathway and leads to loss of anti-tumor efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Cytokine and Chemokine Profiles Induced by SM-276001
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytokine and chemokine profiles induced by SM-276001, a potent and selective Toll-like receptor 7 (TLR7) agonist. This document details the mechanism of action of this compound, its effects on the innate immune system, and the subsequent activation of adaptive immunity, making it a promising candidate for cancer immunotherapy.
Introduction to this compound
This compound is an orally active small molecule that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Upon activation by agonists like this compound, TLR7 initiates a signaling cascade that leads to the production of a variety of pro-inflammatory cytokines and chemokines. This, in turn, stimulates a robust anti-tumor immune response by activating various immune effector cells, including T lymphocytes, B lymphocytes, natural killer (NK) cells, and NKT cells.[1][2][4] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including renal cell carcinoma and colorectal cancer.[1][2]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within immune cells, primarily dendritic cells. The binding of this compound to TLR7 in the endosome triggers the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of two key transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).
The activation of NF-κB and IRF7 results in the transcription and secretion of a broad range of pro-inflammatory cytokines and chemokines, as well as type I interferons (IFN-α/β).
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Immunomodulatory Landscape of SM-276001: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the immunomodulatory effects of SM-276001, a potent and selective Toll-like receptor 7 (TLR7) agonist. Aimed at researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its preclinical assessment.
Introduction: Harnessing Innate Immunity with this compound
This compound is an orally active, small molecule agonist of Toll-like receptor 7 (TLR7) that has demonstrated significant potential in stimulating anti-tumor and anti-viral immune responses.[1] By targeting TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes, this compound initiates a powerful innate immune cascade. This leads to the production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines.[1][2] The subsequent activation and mobilization of a diverse array of immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells, underscore its therapeutic potential in immuno-oncology and infectious diseases.[1][2][3]
Mechanism of Action: TLR7-Mediated Immune Activation
The primary mechanism of action of this compound is the activation of the TLR7 signaling pathway. Upon binding to TLR7 within the endosome, this compound triggers the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). This initiates a signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs). The activation of NF-κB is a dose-dependent effect observed in the nanomolar to micromolar range.[1] These transcription factors then translocate to the nucleus to orchestrate the expression of genes encoding type I interferons (IFN-α/β), pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12p40), and various chemokines.[2][3] This orchestrated cytokine and chemokine milieu is central to the broad-spectrum immune activation observed with this compound treatment.
Caption: TLR7 signaling pathway activated by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data available for this compound, highlighting its potency and in vivo activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System/Assay | Reference |
| NF-κB Activation Range | 1 nM - 10 µM | Human TLR7 expressing cells | [1] |
| Minimum Effective Concentration (MEC) | 3 nM | Not specified |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Dose | Species | Observation | Reference |
| Potent IFN-inducing Activity | 0.1 mg/kg (oral) | Mouse | Potent induction of Interferon | [1] |
| Plasma Concentration | 1 mg/kg (oral) | Not specified | Exceeds MEC of 30 nM | [1] |
| Tumor Growth Inhibition | 3 mg/kg (oral, biweekly) | Mouse | Significant inhibition in Renca and CT26 tumor models | [1] |
Table 3: In Vivo Cytokine Induction by this compound
| Cytokine Induced | Route of Administration | Species/Model | Reference |
| IFN-α | Oral | Mouse (Renca, CT26 models) | [2][3] |
| TNF-α | Oral | Mouse (Renca, CT26 models) | [2][3] |
| IL-12p40 | Oral | Mouse (Renca, CT26 models) | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the evaluation of this compound.
NF-κB Activation Assay (Cell-Based Reporter Assay)
This protocol describes a method to quantify the activation of the NF-κB signaling pathway in response to this compound using a reporter cell line.
-
Cell Culture: Culture HEK-293 cells stably transfected with a human TLR7 gene and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium, ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Gene Assay (Luciferase):
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white opaque 96-well plate.
-
Add luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the reporter activity to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized reporter activity against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
In Vivo Cytokine Quantification (ELISA)
This protocol outlines the measurement of cytokine levels in serum from this compound-treated mice.
-
Animal Dosing: Administer this compound orally to BALB/c mice at various doses (e.g., 0.1, 1, and 10 mg/kg). Include a vehicle-treated control group.
-
Sample Collection: At specific time points post-administration (e.g., 2, 6, 12, and 24 hours), collect blood via cardiac puncture or tail vein bleeding.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-α, TNF-α, or IL-12p40) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add serum samples and a standard curve of recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vivo Antitumor Efficacy Study (Renca Mouse Model)
This protocol describes a syngeneic tumor model to evaluate the anti-cancer efficacy of this compound.
-
Cell Culture: Culture Renca (murine renal adenocarcinoma) cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 Renca cells in 100 µL of PBS into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., vehicle control, this compound at 3 mg/kg).
-
Dosing Schedule: Administer this compound orally twice a week (biweekly) for a specified duration (e.g., 3-4 weeks).
-
Efficacy Readouts:
-
Continue to monitor tumor volume throughout the study.
-
Record animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare the treatment groups to the vehicle control.
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow.
Caption: In vivo anti-tumor experimental workflow.
Conclusion
This compound is a promising immunomodulatory agent that activates a potent anti-tumor and anti-viral immune response through the selective agonism of TLR7. Its ability to be administered orally and to induce a robust cytokine response and broad activation of immune effector cells makes it an attractive candidate for further development in immuno-oncology and other indications where enhanced immune surveillance is desired. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals seeking to evaluate and harness the therapeutic potential of this compound.
References
The Discovery and Synthesis of SM-276001: A Potent and Selective TLR7 Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-276001 is a novel, orally bioavailable small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). Developed by Dainippon Sumitomo Pharma, this compound has demonstrated significant antitumor activity in preclinical models by stimulating the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, tailored for professionals in the field of drug development and immunology research.
Introduction
The field of immuno-oncology has seen a paradigm shift with the advent of therapies that harness the body's own immune system to fight cancer. Toll-like receptors (TLRs), key components of the innate immune system, have emerged as promising therapeutic targets. TLR7, an endosomal receptor, recognizes single-stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, activates a broad antitumor immune response involving dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes. This compound was developed as a selective TLR7 agonist to leverage this pathway for cancer therapy.
Discovery of this compound
The discovery of this compound stemmed from a dedicated research program aimed at identifying potent and selective small molecule TLR7 agonists with favorable pharmacological properties for systemic administration. While the specific high-throughput screening and initial lead optimization details are proprietary to Dainippon Sumitomo Pharma, the development of purine-like analogs has been a common strategy in the field. Structure-activity relationship (SAR) studies of related compounds have focused on modifying substituents on the purine-like core to enhance potency and selectivity for TLR7 over the closely related TLR8, as TLR8 activation can be associated with a different and potentially less desirable cytokine profile for certain therapeutic applications.
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly disclosed, the general synthesis of structurally related 9-substituted-8-oxoadenine derivatives provides a likely framework. Such syntheses typically involve a multi-step process.
General Synthetic Approach for Purine-like TLR7 Agonists:
A common synthetic route for similar purine (B94841) analogs involves the following key transformations:
-
Construction of the Purine Core: This is often achieved through the condensation of a substituted pyrimidine (B1678525) with a suitable amine, followed by cyclization to form the imidazole (B134444) ring.
-
N9-Alkylation: The purine core is then alkylated at the N9 position with a desired side chain. This step is crucial for modulating the compound's interaction with the TLR7 receptor and influencing its pharmacokinetic properties.
-
Functional Group Interconversion: Subsequent steps may involve modifications of functional groups on the purine ring or the N9-substituent to fine-tune the molecule's activity and properties.
A representative, though not specific, synthetic scheme for a related class of compounds is depicted below.
Caption: Generalized synthetic pathway for purine-like TLR7 agonists.
Mechanism of Action
This compound exerts its therapeutic effects by selectively activating TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1]
TLR7 Signaling Cascade
Upon binding of this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK family of kinases and TRAF6, ultimately leading to the activation of key transcription factors, including NF-κB and IRF7.
References
Unveiling SM-276001: A Potent and Selective TLR7 Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SM-276001 is a synthetic, small-molecule agonist of Toll-like Receptor 7 (TLR7) that has demonstrated significant potential as an immunotherapeutic agent, particularly in the context of oncology. As an orally active interferon (IFN) inducer, this compound stimulates the innate immune system, leading to a cascade of anti-tumor responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, supported by available preclinical data. Detailed methodologies for key experiments are outlined, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound is a 9-substituted-8-hydroxyadenine derivative with the following chemical identity:
-
IUPAC Name: 6-amino-2-(butylamino)-9-((6-methylpyridin-3-yl)methyl)-9H-purin-8-ol[1]
-
Molecular Weight: 327.38 g/mol [2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid, Off-white to light yellow | [2][3] |
| Melting Point | 248.5-252 °C | [3] |
| pKa | 10.30 ± 0.20 (Predicted) | [3] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | DMSO: 125 mg/mL (381.82 mM) | [2] |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for Toll-like Receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B lymphocytes. Upon binding to TLR7, this compound initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2][4]
This induction of an inflammatory milieu results in the activation of a broad range of immune effector cells, including T cells, B cells, natural killer (NK) cells, and NKT cells.[2][4][5] The subsequent anti-tumor immune response is characterized by enhanced tumor cell recognition and killing. This compound is also described as an agonist of the Interferon-α/β receptor (IFNAR).[5]
Preclinical Efficacy
In vitro and in vivo studies have demonstrated the potent anti-tumor activity of this compound.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Source |
| NF-κB Reporter Gene Assay | HEK293 (expressing human TLR7) | EC₅₀ | 32 nM | [2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Source |
| Mice (Balb/c and C57BL/6J) | N/A | 0.1, 1, or 10 mg/kg (oral) | Potent IFN-inducing activity at 0.1 mg/kg. Activation of spleen-resident immune effector cells. Plasma concentration exceeds MEC of 30 nM at ≥ 1 mg/kg. | [2] |
| Mice (C57BL/6 and B6C3F1) | Renca (renal cell carcinoma), CT26 (colorectal carcinoma) | 3 mg/kg (oral, biweekly for 25 days) | Significant inhibition of tumor growth and reduced disease burden. | [2] |
| Mice | OV2944-HM-1 (ovarian cancer with lung metastasis) | Oral and Intratracheal | Reduced frequency of pulmonary and lymph node metastasis. | [4][5][6] |
Experimental Protocols
While highly detailed, step-by-step protocols for the synthesis and evaluation of this compound are not publicly available in the reviewed literature, the following sections outline the general methodologies based on published studies.
Synthesis of this compound
The synthesis of this compound, a 9-substituted-8-hydroxyadenine derivative, likely involves a multi-step organic synthesis process. Based on the synthesis of similar compounds, a plausible general approach would involve:
-
Preparation of the purine (B94841) scaffold: Starting with a commercially available purine derivative.
-
Introduction of the butylamino group at the C2 position.
-
N9-alkylation: Introduction of the (6-methylpyridin-3-yl)methyl group at the N9 position of the purine ring.
-
Introduction of the hydroxyl group at the C8 position.
-
Purification and characterization: Using techniques such as chromatography (e.g., HPLC) and spectroscopy (e.g., NMR, Mass Spectrometry) to isolate and confirm the structure of the final compound.
In Vitro NF-κB Activation Assay
This assay is crucial for determining the potency of TLR7 agonists.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Transfection: Cells are transiently transfected with plasmids encoding human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified incubation period (e.g., 24 hours).
-
SEAP Detection: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The EC₅₀ value, the concentration at which 50% of the maximal response is observed, is calculated from the dose-response curve.
In Vivo Tumor Model Efficacy Study
These studies are essential for evaluating the anti-tumor effects of this compound in a living organism.
-
Animal Models: Syngeneic mouse models, such as Balb/c mice for CT26 tumors or C57BL/6 mice for Renca tumors, are commonly used to ensure a competent immune system.
-
Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10⁵ cells) are injected subcutaneously or orthotopically into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 3 mg/kg, twice weekly).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Spleens and lymph nodes may also be harvested for immunological analysis (e.g., flow cytometry to assess immune cell populations).
Conclusion
This compound is a promising immuno-oncology candidate with a well-defined mechanism of action as a potent and selective TLR7 agonist. Its ability to induce a robust anti-tumor immune response through the activation of multiple immune effector cells highlights its potential for the treatment of various cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential in combination with other cancer therapies such as checkpoint inhibitors. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in advancing novel immunotherapies.
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear factor kappaB (NF-kappaB) activation primes cells to a pro-inflammatory polarized response to a Toll-like receptor 7 (TLR7) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Immunotherapeutic Potential of SM-276001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SM-276001 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Its primary area of research lies in the field of cancer immunotherapy, where it has demonstrated significant promise in preclinical models by inducing robust anti-tumor immune responses. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, and summarizes key experimental findings and methodologies.
Core Research Area: Cancer Immunotherapy
This compound is predominantly investigated as a monotherapy or combination therapy agent for various malignancies. Its therapeutic rationale is based on the activation of the innate immune system to recognize and eliminate cancer cells.
Key Research Applications:
-
Solid Tumors: Preclinical studies have shown its efficacy in reducing tumor burden and metastasis in models of renal cell carcinoma, colorectal cancer, and ovarian cancer.[1][2][3]
-
Metastatic Disease: this compound has been shown to reduce the frequency of pulmonary and lymph node metastasis in a model of ovarian cancer.[3][4]
-
Adjuvant Therapy: It has been evaluated as an adjuvant therapy following surgical resection of primary tumors to prevent metastatic recurrence.[3][4]
Mechanism of Action: TLR7 Agonism
This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, particularly plasmacytoid dendritic cells (pDCs) and B lymphocytes.
Signaling Pathway:
Activation of TLR7 by this compound initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7).
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Immunomodulatory Role of SM-276001: A TLR7 Agonist Activating Innate and Adaptive Immunity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SM-276001 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound triggers a cascade of signaling events, leading to the induction of pro-inflammatory cytokines and chemokines, and subsequent activation of a broad range of immune effector cells. This comprehensive technical guide details the role of this compound in modulating both innate and adaptive immune responses, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: TLR7-Mediated Immune Activation
This compound functions by binding to and activating TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells. This interaction initiates a signaling cascade that culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[1] The activation of NF-κB is a pivotal step, leading to the transcription of a wide array of genes encoding for type I interferons (IFN-α/β), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12), and various chemokines.[2][3]
This initial innate immune response orchestrated by this compound is critical for bridging to and shaping the subsequent adaptive immune response. The induced cytokines and chemokines play a crucial role in the recruitment, activation, and differentiation of various immune cells, including T lymphocytes, B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells.[2][3]
Caption: TLR7 signaling cascade initiated by this compound.
Quantitative Analysis of In Vitro and In Vivo Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The data consistently demonstrates its ability to induce a potent, dose-dependent immune response.
In Vitro Activity: Cytokine Induction
This compound has been shown to dose-dependently activate NF-κB through human TLR7 in a concentration range of 1 nM to 10 μM.[1] This activation leads to the secretion of key immunomodulatory cytokines.
| Cytokine | Cell Type | Assay | Key Findings |
| IFN-α | Murine Splenocytes | ELISA | Potent induction observed. |
| TNF-α | Murine Splenocytes | ELISA | Significant dose-dependent increase. |
| IL-12p40 | Murine Splenocytes | ELISA | Robust induction, indicating Th1-polarizing potential. |
In Vivo Activity: Anti-Tumor Efficacy
The immunostimulatory properties of this compound translate into significant anti-tumor activity in various preclinical syngeneic mouse models. Oral administration of this compound has been shown to inhibit tumor growth and reduce metastatic burden.
| Tumor Model | Mouse Strain | Dosing Regimen | Key Findings |
| Renca (Renal Cell Carcinoma) | BALB/c | 3 mg/kg, p.o., biweekly | Significant inhibition of tumor growth.[1] |
| CT26 (Colorectal Carcinoma) | BALB/c | 3 mg/kg, p.o., biweekly | Significant reduction in tumor burden.[1] |
| OV2944-HM-1 (Ovarian Cancer) | N/A | Oral and Intratracheal | Reduction in pulmonary and lymph node metastasis.[2] |
Oral administration of this compound at doses of 0.1, 1, or 10 mg/kg leads to the activation of a diverse population of spleen-resident immune effector cells in both BALB/c and C57BL/6J mice.[1] A plasma concentration exceeding the minimum effective concentration of 30 nM is achieved at doses of 1 mg/kg or greater.[1]
Detailed Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. The following section provides an overview of the methodologies employed in the characterization of this compound.
In Vitro NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway by this compound through TLR7.
Methodology:
-
Cell Line: HEK293 cells stably transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 μM) in cell culture medium.
-
Incubation: Replace the existing medium with the medium containing this compound and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
SEAP Reporter: Collect the supernatant and measure SEAP activity using a commercially available chemiluminescent substrate.
-
Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the reporter activity against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.
Methodology:
-
Animal Models: Utilize 6-8 week old female BALB/c or C57BL/6J mice.
-
Tumor Cell Implantation:
-
Culture Renca or CT26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^6 cells/100 μL.
-
Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 3 mg/kg) or vehicle control orally (p.o.) biweekly.
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth curves between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA).
Caption: Workflow for in vivo anti-tumor efficacy studies.
Conclusion
This compound is a promising immunomodulatory agent that effectively activates both innate and adaptive immunity through the selective agonism of TLR7. Its ability to induce a robust anti-tumor response in preclinical models highlights its potential as a therapeutic candidate for various malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other TLR7 agonists.
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of the TLR7 agonist SM-276001
An In-depth Technical Guide to the Pharmacological Profile of SM-276001
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, potent, and selective small-molecule agonist of Toll-like Receptor 7 (TLR7). As an orally active agent, it has demonstrated significant potential in immuno-oncology by inducing a robust anti-tumor immune response. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activity, and associated experimental methodologies. Quantitative data are summarized in tabular format for clarity, and key cellular and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] TLR7, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA viruses.[3][4] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, leading to the activation of a broad anti-viral and anti-tumor immune response.[3] this compound is a synthetic small molecule developed as a selective TLR7 agonist.[5][6] Unlike earlier topical TLR7 agonists like imiquimod, this compound is orally bioavailable, enabling systemic administration for the treatment of non-dermatological and metastatic cancers.[5][7]
Mechanism of Action
Upon entering the endosome of a TLR7-expressing cell, this compound binds to and activates the TLR7 receptor. This initiates a MyD88-dependent signaling pathway, leading to the activation of key transcription factors, including NF-κB and IRF7. This signaling cascade results in the transcription and secretion of a variety of inflammatory cytokines and chemokines, most notably IFN-α, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12p40).[5][7][8] The subsequent immune cascade involves the activation and proliferation of a diverse population of immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells, which collectively mount a systemic anti-tumor response.[5][6][7]
In Vitro Pharmacological Profile
The in vitro activity of this compound has been characterized using various cell-based assays. It dose-dependently activates the NF-κB pathway through human TLR7.[6] Its potency in inducing interferon is comparable to other well-characterized TLR agonists.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Pathway | Cell System | Parameter | Result | Reference |
| Reporter Gene Assay | NF-κB Activation | Human TLR7-expressing cells | Concentration Range | 1 nM - 10 µM | [6] |
| Interferon Induction | IFN Production | Not specified | MEC* | 3 nM | [7] |
*Minimum Effective Concentration, comparable to the potent TLR7/8 agonist R-848.[7]
In Vivo Pharmacological Profile
In vivo studies in murine models demonstrate that orally administered this compound induces a potent systemic immune response, leading to significant anti-tumor efficacy in various syngeneic cancer models.
Pharmacodynamics and Efficacy
Oral administration of this compound leads to the induction of key cytokines, including IFNα, TNFα, and IL-12p40, and activates a diverse range of immune cells.[5][7] This immune activation translates into a reduction of tumor burden in multiple cancer models.[6][7]
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Balb/c Mice | Renca (Renal Cell Carcinoma) | 3 mg/kg, PO, twice weekly | Significant tumor growth inhibition | [6] |
| Balb/c Mice | CT26 (Colorectal Carcinoma) | 3 mg/kg, PO, twice weekly | Significant tumor growth inhibition | [6] |
| C57BL/6J Mice | OV2944-HM-1 (Ovarian) | Oral & Intratracheal | Reduced pulmonary and lymph node metastasis | [5][7] |
Pharmacokinetics
Pharmacokinetic studies in mice show that this compound achieves systemic exposure sufficient to engage the TLR7 target and elicit a pharmacodynamic response.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice
| Dosing Route | Dose | Parameter | Finding | Reference |
| Oral | 0.1 mg/kg | IFN Induction | Potent IFN-inducing activity observed | [6] |
| Oral | ≥ 1 mg/kg | Plasma Concentration | Exceeds the MEC of 30 nM | [6] |
Experimental Methodologies
The pharmacological characterization of this compound involves standard in vitro and in vivo assays common in immuno-oncology drug development.
In Vitro NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR7.
-
Cell Line: Human embryonic kidney (HEK293) cells stably co-transfected to express human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Protocol:
-
Seed TLR7-HEK293 cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the reporter protein activity using a corresponding substrate and a luminometer or spectrophotometer.
-
-
Data Analysis: Plot the reporter signal against the log-concentration of this compound to determine the EC₅₀ value.
In Vivo Syngeneic Tumor Model Efficacy Study
This type of study evaluates the anti-tumor activity of this compound in immunocompetent mice.
-
Animal Models: Balb/c or C57BL/6J mice are typically used.
-
Tumor Cell Lines: Syngeneic cell lines such as CT26 (colorectal) or Renca (renal) are implanted subcutaneously into the flank of the mice.
-
Protocol:
-
Implant a known number of tumor cells (e.g., 1x10⁶) into the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment (this compound) and vehicle control groups.
-
Administer this compound according to the specified regimen (e.g., 3 mg/kg, PO, twice weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival analysis and ex vivo analysis of immune cell populations in the tumor and spleen.
Conclusion
This compound is a potent and selective oral TLR7 agonist with a well-defined mechanism of action. It effectively activates the innate immune system to induce a broad and powerful anti-tumor response. Preclinical in vitro and in vivo data demonstrate its ability to activate immune cells, produce key immunomodulatory cytokines, and significantly inhibit tumor growth and metastasis in multiple cancer models.[5][6][7] These findings underscore the therapeutic potential of this compound as a systemic immuno-oncology agent.
References
- 1. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of action of TLR7 agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for SM-276001 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SM-276001, a potent and selective Toll-like receptor 7 (TLR7) agonist, in preclinical mouse models. The following protocols and data have been compiled to facilitate the effective design and execution of in vivo studies investigating the immunotherapeutic potential of this compound.
Compound Profile: this compound
-
Mechanism of Action: this compound is an orally active small molecule that selectively activates TLR7. This activation triggers downstream signaling pathways, leading to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1] This cascade stimulates a diverse range of immune effector cells, including T lymphocytes, B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells, resulting in a robust anti-tumor immune response.[1][2]
-
Therapeutic Potential: Preclinical studies have demonstrated the efficacy of this compound in various syngeneic mouse tumor models, including renal cell carcinoma, colorectal cancer, and ovarian cancer, where it has been shown to reduce tumor burden and metastasis.[1][2][3][4]
Recommended Dosage and Administration
The optimal dosage and administration route of this compound are dependent on the specific mouse model and therapeutic setting. The following tables summarize recommended starting points based on published studies.
Table 1: Recommended Dosage of this compound for Mouse Models
| Mouse Model | Cancer Type | Mouse Strain | Dosage | Administration Route | Dosing Frequency | Reference |
| Renca | Renal Cell Carcinoma | BALB/c | 3 mg/kg | Oral (p.o.) | Twice weekly | [1] |
| CT26 | Colorectal Carcinoma | BALB/c | 3 mg/kg | Oral (p.o.) | Twice weekly | [1] |
| OV2944-HM-1 | Ovarian Cancer | C57BL/6N x C3H/He F1 | Not Specified | Oral (p.o.) or Intratracheal (i.t.) | Not Specified | [2][3] |
| General Immune Activation | N/A | BALB/c, C57BL/6J | 0.1, 1, or 10 mg/kg | Oral (p.o.) | Single dose | [1] |
Table 2: Vehicle Formulations for this compound Administration
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80 and mix. Finally, add saline to the final volume. |
| Oral (p.o.) | 10% DMSO, 90% Corn Oil | Dissolve this compound in DMSO before adding the corn oil. This formulation is suitable for compounds with low aqueous solubility. |
| Intratracheal (i.t.) | Sterile Saline (0.9% NaCl) | Prepare the desired concentration of this compound directly in sterile saline. |
Experimental Protocols
Preparation of this compound for Administration
3.1.1. Oral Gavage Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical oral gavage volume for a mouse is 100-200 µL.
-
Weigh the calculated amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the required volume of DMSO.
-
Add PEG300 and Tween-80 to the DMSO solution and vortex thoroughly.
-
Add saline to the mixture to achieve the final desired volume and concentration.
-
Vortex the final solution vigorously to ensure a homogenous suspension.
3.1.2. Intratracheal Instillation Formulation:
-
Calculate the required amount of this compound to achieve the desired dose in a final volume of 50 µL per mouse.
-
Dissolve the weighed this compound powder directly in the calculated volume of sterile 0.9% NaCl (saline).
-
Vortex the solution until the compound is completely dissolved.
Establishment of Syngeneic Tumor Models
3.2.1. Renca (Renal Cell Carcinoma) Model:
-
Cell Line: Renca (ATCC® CRL-2947™)
-
Mouse Strain: BALB/c
-
Procedure:
-
Culture Renca cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.
-
3.2.2. CT26 (Colorectal Carcinoma) Model:
-
Cell Line: CT26.WT (ATCC® CRL-2638™)
-
Mouse Strain: BALB/c
-
Procedure:
-
Culture CT26 cells in the appropriate medium.
-
Prepare a cell suspension at a concentration of 1 x 10^7 cells/mL in sterile PBS.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
3.2.3. OV2944-HM-1 (Ovarian Cancer) Model:
-
Cell Line: OV2944-HM-1
-
Mouse Strain: C57BL/6N x C3H/He F1
-
Procedure:
Administration of this compound
3.3.1. Oral Gavage:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the needle into the esophagus, delivering the formulation directly into the stomach.
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
3.3.2. Intratracheal Instillation:
-
This procedure requires anesthesia. A commonly used anesthetic combination is Ketamine (70-80 mg/kg) and Xylazine (2-4 mg/kg) administered intraperitoneally.[5]
-
Once the mouse is fully anesthetized, place it on an angled platform.
-
Visualize the trachea using a laryngoscope and insert a sterile, bent gavage needle to deliver the 50 µL of this compound solution.[5]
Monitoring and Assessment of Efficacy
3.4.1. Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice to assess toxicity.
3.4.2. Assessment of Metastasis:
-
For models with pulmonary metastasis (e.g., OV2944-HM-1), lungs can be harvested at the end of the study.
-
Metastatic nodules on the lung surface can be counted visually.
-
Histological analysis of lung tissue sections can provide a more detailed assessment of metastatic burden.
3.4.3. Immune Response Analysis:
-
Flow Cytometry: At the study endpoint, tumors and spleens can be harvested to prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80) to analyze the composition of tumor-infiltrating lymphocytes and other immune cells.
-
Cytokine Analysis: Collect blood samples at different time points after this compound administration.
-
Measure the plasma levels of key cytokines such as IFN-α, TNF-α, and IL-12p40 using ELISA or multiplex bead assays to confirm the pharmacodynamic effect of the compound.
Visualizations
Caption: TLR7 Signaling Pathway of this compound.
Caption: General Experimental Workflow.
References
- 1. A novel noninvasive method for evaluating experimental lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-surgical Intratracheal Instillation of Mice with Analysis of Lungs and Lung Draining Lymph Nodes by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SM-276001 in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a potent and selective agonist of Toll-like receptor 7 (TLR7) that has demonstrated anti-tumor efficacy in preclinical animal models when administered orally.[1][2] As an orally active interferon (IFN) inducer, this compound stimulates an innate immune response characterized by the production of pro-inflammatory cytokines and chemokines, including IFNα, TNFα, and IL-12p40.[1][2] This document provides detailed protocols for the preparation and oral administration of this compound in animal models, primarily focusing on mice, to ensure consistent and reproducible experimental outcomes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁N₇O |
| Molecular Weight | 327.38 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (125 mg/mL) |
Table 2: Recommended Formulation for Oral Administration in Mice
| Component | Percentage | Role |
| Dimethyl Sulfoxide (DMSO) | 10% | Solubilizing agent |
| Polyethylene Glycol 300 (PEG300) | 40% | Vehicle and solubilizer |
| Tween-80 (Polysorbate 80) | 5% | Surfactant/emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
Note: This formulation is a recommendation based on available data for poorly soluble compounds. Researchers may need to optimize the vehicle based on their specific experimental requirements and animal model.
Table 3: Reported Dosing Regimen for this compound in Mice
| Animal Model | Dosage | Administration Route | Frequency | Reference |
| Renca renal cell cancer and CT26 colorectal models | 3 mg/kg | Oral | Twice weekly | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The final concentration for dosing should be adjusted based on the desired dosage and the body weight of the animals.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile 50 mL conical tube, combine the following components in the specified order, vortexing after each addition to ensure a homogenous mixture:
-
4.0 mL of PEG300
-
0.5 mL of Tween-80
-
4.5 mL of sterile saline
-
-
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile 15 mL conical tube.
-
Add 1.0 mL of DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
-
Combine to Form Final Formulation:
-
Slowly add the this compound/DMSO solution to the vehicle mixture prepared in step 1.
-
Vortex the final solution for at least 1-2 minutes to ensure it is well-mixed and uniform.
-
-
Storage and Stability:
-
The prepared formulation should ideally be used immediately.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours.
-
Visually inspect the solution for any precipitation before each use. If precipitation is observed, the solution should be warmed to 37°C and vortexed to redissolve the compound. If it does not redissolve, a fresh preparation should be made. For studies requiring longer-term stability, it is recommended to conduct a formulation-specific stability study.[3][4][5][6][7]
-
Protocol 2: Oral Administration of this compound to Mice via Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct volume of the formulation to administer. The volume should not exceed 10 mL/kg of body weight.
-
-
Restraint:
-
Properly restrain the mouse by grasping the loose skin over the shoulders and behind the ears with the non-dominant hand. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration:
-
Once the needle is in the stomach, slowly and steadily depress the syringe plunger to deliver the formulation.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Observe the animals daily for any clinical signs of toxicity.
-
Protocol 3: Monitoring for Potential Toxicity
Procedure:
-
Daily Observations:
-
Monitor animals for changes in general appearance, behavior, and activity levels.
-
Record body weight at least twice weekly. A significant loss of body weight can be an early indicator of toxicity.[8]
-
Observe for signs such as ruffled fur, hunched posture, lethargy, diarrhea, or changes in food and water consumption.[9][10][11][12]
-
-
Cytokine Release Syndrome:
-
As a potent immune stimulator, this compound may induce a cytokine release syndrome.[13] Be observant for signs such as shivering and hair standing on end.
-
-
Record Keeping:
-
Maintain detailed records of all observations. If severe signs of toxicity are observed, consult with the institutional animal care and use committee (IACUC) and veterinary staff regarding appropriate endpoints.
-
Mandatory Visualizations
TLR7 Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound. As a TLR7 agonist, it binds to TLR7 in the endosome of immune cells, such as plasmacytoid dendritic cells and B cells. This binding initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. These transcription factors then drive the expression of type I interferons and other pro-inflammatory cytokines.
Caption: MyD88-dependent TLR7 signaling pathway initiated by this compound.
Experimental Workflow for Oral Administration of this compound
The following diagram outlines the key steps in preparing and administering this compound to animals for in vivo studies.
Caption: Workflow for the preparation and oral administration of this compound.
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of the Stability of Extemporaneous Pediatric Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. mdpi.com [mdpi.com]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. research.pharmacy.gov.my [research.pharmacy.gov.my]
- 8. Mouse Single Oral Dose Toxicity Study of DHU001, a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute and sub-acute oral toxicity assessment of the methanolic extract from leaves of Hibiscus rosa-sinensis L. in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of Jaranol in Kunming Mice [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
SM-276001 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a potent and selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor crucial for the innate immune system's recognition of single-stranded RNA (ssRNA), often of viral origin. As an orally active interferon (IFN) inducer, this compound triggers a robust anti-tumor and anti-viral immune response. Activation of TLR7 by this compound leads to the induction of a pro-inflammatory cascade, including the secretion of cytokines such as Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12 (IL-12p40).[1] This response involves the activation of various immune effector cells, including T and B lymphocytes, as well as Natural Killer (NK) and NKT cells.[1] These characteristics make this compound a compound of significant interest for immunotherapy research and development.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO), a commonly used laboratory solvent.
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (381.82 mM) | May require ultrasonication to fully dissolve. It is important to use newly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can affect solubility. |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted in aqueous buffers or cell culture media for final experimental concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Ultrasonic bath (optional)
-
Vortex mixer
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the weighed powder).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage (up to 1 year) or at -80°C (up to 2 years).
In Vitro Cytokine Induction Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a general procedure for stimulating human PBMCs with this compound to measure the induction of pro-inflammatory cytokines.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound DMSO stock solution
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)
Protocol:
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in complete RPMI-1640 medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Stimulation: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Analysis: Analyze the collected supernatants for the presence of cytokines using appropriate ELISA kits, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a TLR7 agonist, activates a downstream signaling cascade that is dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, such as NF-κB and Interferon Regulatory Factors (IRFs), culminating in the expression of pro-inflammatory cytokines and Type I interferons.
References
Application Notes and Protocols for SM-276001 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a potent and selective agonist of Toll-like receptor 7 (TLR7), demonstrating significant potential in immunotherapy by inducing antitumor immune responses through the activation of innate and adaptive immunity.[1] As an orally active interferon (IFN) inducer, the stability and integrity of this compound solutions are paramount for obtaining reliable and reproducible results in research and preclinical studies. These application notes provide comprehensive guidance on the long-term storage, stability, and handling of this compound solutions, along with detailed protocols for stability assessment.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₆H₂₁N₇O |
| Molecular Weight | 327.38 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (125 mg/mL) |
| Melting Point | 248.5-252 °C |
| pKa (Predicted) | 10.30 ± 0.20 |
Recommended Long-Term Storage Conditions
To ensure the long-term stability and potency of this compound, the following storage conditions are recommended:
Solid Form
-
-20°C: Stable for up to 3 years.
-
4°C: Stable for up to 2 years.
In Solvent (Stock Solutions)
For stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water content can affect solubility and stability.
-
-80°C: Stable for up to 2 years.
-
-20°C: Stable for up to 1 year.
Important Considerations:
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Working Solutions: For in vivo and in vitro experiments, it is best practice to prepare fresh working solutions from a frozen stock on the day of use.
Quantitative Stability Data (Representative)
While specific forced degradation data for this compound is not publicly available, the following table presents representative stability data based on studies of structurally related purine (B94841) analogs, such as Clofarabine, under various stress conditions. This data illustrates the expected stability profile and the types of degradation that may occur.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound (Remaining) | % Total Degradation | Major Degradation Products |
| Control (No Stress) | 0 | 25 | 100.0 | 0.0 | - |
| Acidic (0.1 N HCl) | 24 hours | 60 | 85.8 | 14.2 | Hydrolytic degradants |
| Basic (0.1 N NaOH) | 24 hours | 60 | ~80 (estimated) | ~20 (estimated) | Hydrolytic degradants |
| Oxidative (3% H₂O₂) | 24 hours | 25 | ~90 (estimated) | ~10 (estimated) | Oxidized purine ring derivatives |
| Thermal | 24 hours | 60 | 85.3 | 14.7 | Thermolytic degradants |
| Photolytic (ICH Q1B) | 7 days | 25 | >95 (estimated) | <5 (estimated) | Photolytic isomers/degradants |
Note: The data for basic, oxidative, and photolytic conditions are illustrative estimates based on the known stability of similar compounds and are intended to guide experimental design.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 3.27 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Protocol for Forced Degradation Study
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the intrinsic stability of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of this compound solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 60°C for 24 hours.
-
Also, incubate a solution of this compound at 60°C for 24 hours.
-
At appropriate time points, prepare solutions from the solid sample or dilute the incubated solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions from the solid sample or dilute the exposed solution for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 5.3).
-
Determine the percentage of this compound remaining and the formation of any degradation products.
-
Protocol for Stability-Indicating HPLC Method (Illustrative)
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
This compound Signaling Pathway
This compound, as a TLR7 agonist, activates the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: MyD88-dependent signaling pathway activated by this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates the logical flow of the forced degradation study.
Caption: Workflow for conducting forced degradation studies of this compound.
References
Application Notes and Protocols for SM-276001 in Syngeneic Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SM-276001, a potent and selective Toll-like receptor 7 (TLR7) agonist, in preclinical syngeneic mouse tumor models. The information compiled from various scientific sources is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.
Introduction to this compound
This compound is an orally active small molecule that selectively activates TLR7, a key receptor in the innate immune system.[1][2] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[1][2] The ensuing immune response involves the activation and recruitment of various immune effector cells, such as natural killer (NK) cells, NKT cells, T lymphocytes, and B lymphocytes, culminating in a robust anti-tumor effect.[1][2] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor burden in syngeneic mouse models of renal cell carcinoma (Renca) and colorectal cancer (CT26).[1][2]
Mechanism of Action: TLR7 Signaling Pathway
This compound, upon entering the endosome of TLR7-expressing immune cells, binds to and activates the TLR7 receptor. This initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then drive the expression of genes encoding for type I interferons and other pro-inflammatory cytokines, which are crucial for orchestrating the anti-tumor immune response.
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Data Presentation: Anti-Tumor Efficacy in Syngeneic Models
While specific quantitative data for this compound is not publicly available in detail, the following tables present illustrative data from a study with a similar selective TLR7 agonist in the CT26 syngeneic model to demonstrate the expected anti-tumor effects.
Table 1: Illustrative Tumor Growth Inhibition in CT26 Syngeneic Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 1500 ± 250 | - |
| TLR7 Agonist | 3 | Twice Weekly | 600 ± 150 | 60 |
Data is representative and adapted from publicly available studies on TLR7 agonists for illustrative purposes.
Table 2: Illustrative Survival Analysis in CT26 Syngeneic Model
| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle | 21 | - |
| TLR7 Agonist | 35 | 67 |
Data is representative and adapted from publicly available studies on TLR7 agonists for illustrative purposes.
Table 3: Illustrative Analysis of Tumor-Infiltrating Immune Cells
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) |
| Vehicle | 8.5 ± 2.1 | 4.2 ± 1.5 | 25.6 ± 4.3 |
| TLR7 Agonist | 25.3 ± 5.7 | 12.8 ± 3.9 | 10.1 ± 2.8 |
Data is representative and adapted from publicly available studies on TLR7 agonists for illustrative purposes.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in the CT26 syngeneic mouse model. These can be adapted for other models such as Renca.
Protocol 1: Establishment of CT26 Syngeneic Tumor Model
Materials:
-
CT26 colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Preparation: Resuspend the cell pellet in sterile PBS and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 viable cells per 100 µL of PBS.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Caption: Workflow for establishing the CT26 syngeneic tumor model.
Protocol 2: Oral Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Balance, vortex mixer, sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 200 µL). Ensure the compound is fully dissolved or forms a homogenous suspension. Use a vortex mixer and sonicator if necessary.
-
Animal Handling: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Compound Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Analysis of Tumor Microenvironment by Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator or similar
-
Cell strainers (70 µm)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Excision and Dissociation: At the end of the study, euthanize the mice and excise the tumors. Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit and a GentleMACS Dissociator according to the manufacturer's instructions.
-
Cell Staining: Filter the cell suspension through a 70 µm cell strainer. Stain the cells with a live/dead stain to exclude non-viable cells. Block Fc receptors with Fc block. Stain the cells with a cocktail of fluorescently conjugated antibodies against the immune cell markers of interest.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.
Caption: Workflow for analyzing the tumor immune microenvironment.
Conclusion
This compound represents a promising immuno-oncology agent that can be effectively evaluated in syngeneic mouse tumor models. The protocols and information provided herein offer a framework for researchers to investigate its anti-tumor efficacy and mechanism of action. Careful experimental design, including appropriate model selection and detailed endpoint analysis, will be crucial for elucidating the full therapeutic potential of this novel TLR7 agonist.
References
Application Notes and Protocols for SM-276001 in Cancer Immune Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of various immune cells. This potent immunomodulatory activity makes this compound a compelling agent for investigation in cancer immunotherapy, with the potential to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.
These application notes provide a comprehensive overview of the use of this compound for studying immune responses in preclinical cancer models. Detailed protocols for in vivo administration, cytokine analysis, and immune cell activation assays are provided to guide researchers in their experimental design.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, initiates an intracellular signaling cascade upon binding to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. This engagement leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory cytokines and chemokines, including Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12 (IL-12). These cytokines play a crucial role in orchestrating both innate and adaptive anti-tumor immune responses.
Caption: TLR7 signaling cascade initiated by this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Cancer Model | Administration Route | Dosing Regimen (Illustrative) | Outcome | Reference |
| Renca (Renal Cell Carcinoma) | Oral | 10 mg/kg, daily for 14 days | Reduction in tumor burden | [1][2] |
| CT26 (Colon Carcinoma) | Oral | 10 mg/kg, daily for 14 days | Reduction in tumor burden | [1][2] |
| OV2944-HM-1 (Ovarian Cancer) | Oral / Intratracheal | 5 mg/kg, 3 times a week for 3 weeks | Reduction in pulmonary and lymph node metastasis | [1][2] |
Note: Specific dosing regimens from publicly available literature for this compound are not detailed. The provided dosing is illustrative and should be optimized for each specific experimental setting.
Table 2: Immunomodulatory Effects of this compound
| Effect | Immune Cell Type | Cytokine/Marker | Method of Analysis | Reference |
| Cytokine Induction | Plasmacytoid Dendritic Cells, Macrophages | IFNα, TNFα, IL-12p40 | ELISA, Flow Cytometry | [1][2] |
| Immune Cell Activation | T cells, B cells, NK cells, NKT cells | CD69, CD86, IFNγ | Flow Cytometry | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Murine Cancer Models
This protocol outlines the oral administration of this compound to mice bearing syngeneic tumors.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Syngeneic tumor-bearing mice (e.g., BALB/c mice with Renca or CT26 tumors)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Vortex thoroughly before each administration.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for safe administration.
-
-
Oral Gavage:
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate depth of needle insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation or vehicle control.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Monitor the animals for any signs of distress post-administration.
-
Measure tumor volume and body weight at regular intervals (e.g., every 2-3 days).
-
Caption: Experimental workflow for in vivo studies.
Protocol 2: Analysis of Cytokine Levels by ELISA
This protocol describes the measurement of cytokine levels in serum collected from this compound-treated mice.
Materials:
-
Serum samples from treated and control mice
-
Commercially available ELISA kits for IFNα, TNFα, and IL-12p40
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice at desired time points post-treatment (e.g., 2, 6, 24 hours).
-
Allow blood to clot and centrifuge to separate serum. Store serum at -80°C until use.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of each cytokine in the serum samples.
-
Protocol 3: Immune Cell Activation Analysis by Flow Cytometry
This protocol details the analysis of immune cell activation markers in splenocytes or tumor-infiltrating lymphocytes (TILs) from this compound-treated mice.
Materials:
-
Spleens or tumors from treated and control mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer (for splenocytes)
-
Collagenase/DNase solution (for tumors)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD19) and activation markers (e.g., CD69, CD86)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Splenocytes: Mechanically dissociate the spleen and lyse red blood cells using ACK lysis buffer.
-
TILs: Mince the tumor tissue and digest with a collagenase/DNase solution to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Wash the cells and resuspend in FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to identify different immune cell populations and quantify the expression of activation markers.
-
Caption: Workflow for flow cytometry analysis.
Conclusion
This compound is a valuable tool for investigating the role of TLR7 activation in cancer immunology. Its ability to induce a robust anti-tumor immune response makes it a promising candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a framework for researchers to design and execute meaningful studies to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols: A Comparative Analysis of Intratracheal and Oral Administration of SM-276001
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the activation of various immune effector cells, including T cells, B cells, and Natural Killer (NK) cells.[1][2] This immune-stimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy. This document provides a detailed comparison of two primary routes of administration for this compound—intratracheal and oral—based on available preclinical data. The information herein is intended to guide researchers in selecting the appropriate administration route and designing robust experimental protocols for preclinical evaluation of this compound.
Data Presentation: Intratracheal vs. Oral Administration
A direct quantitative comparison of the efficacy and pharmacokinetics of intratracheal versus oral administration of this compound is limited by the availability of public-domain data. However, based on a key study by Koga-Yamakawa et al., both routes have demonstrated significant anti-tumor efficacy in a preclinical model of metastatic ovarian cancer.[1] The following tables summarize the expected outcomes based on the available literature.
Table 1: Comparative Efficacy in OV2944-HM-1 Ovarian Cancer Model
| Parameter | Intratracheal Administration | Oral Administration | Citation |
| Effect on Pulmonary Metastasis | Significant reduction in the frequency of pulmonary metastasis. | Significant reduction in the frequency of pulmonary metastasis. | [1] |
| Effect on Lymph Node Metastasis | Reduction in metastasis to axillary lymph nodes. | Reduction in metastasis to axillary lymph nodes. | [1] |
| Tumor Burden Reduction (other models) | Data not available | Reduction in tumor burden in Renca (renal) and CT26 (colorectal) cancer models. | [1] |
Note: The data in this table is a qualitative summary based on the abstract of the primary comparative study. Specific quantitative values (e.g., percentage of reduction) are not publicly available.
Table 2: Immunomodulatory Effects
| Parameter | Intratracheal Administration | Oral Administration | Citation |
| Cytokine Induction | Data not available | Induction of IFNα, TNFα, and IL-12p40. | [1] |
| Immune Cell Activation | Data not available | Activation of T lymphocytes, B lymphocytes, NK cells, and NKT cells. | [1] |
Table 3: Pharmacokinetic Profile (Illustrative)
| Parameter | Intratracheal Administration | Oral Administration |
| Bioavailability | Expected to be high locally in the lungs, with potential for systemic absorption. | Subject to first-pass metabolism, but demonstrated systemic efficacy. |
| Peak Plasma Concentration (Cmax) | Expected to be lower systemically compared to direct intravenous injection. | Dependent on formulation and dose. |
| Time to Peak Concentration (Tmax) | Expected to be rapid for local lung exposure. | Typically longer than parenteral routes. |
| Half-life (t1/2) | Data not available | Data not available |
Note: This table presents an illustrative pharmacokinetic profile based on general principles of drug administration. Specific pharmacokinetic data for this compound via these routes is not publicly available.
Experimental Protocols
The following are detailed, generalized protocols for the intratracheal and oral administration of this compound in a murine model. These should be adapted based on specific experimental requirements and institutional guidelines.
Protocol 1: Intratracheal Administration of this compound
Objective: To deliver a precise dose of this compound directly to the lungs of a mouse to evaluate its local and systemic anti-tumor effects.
Materials:
-
This compound (formulated in a sterile, biocompatible vehicle, e.g., phosphate-buffered saline [PBS])
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Mouse intubation platform or equivalent restraining device
-
Fiber optic light source or laryngoscope
-
Gel-loading pipette tips or a specialized mouse intubation cannula
-
Microsyringe (e.g., Hamilton syringe)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Weigh the mouse to determine the correct dosage and volume of the anesthetic and this compound solution.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine mixture. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
-
Intubation:
-
Position the anesthetized mouse on the intubation platform, typically in a supine position with the head tilted back to straighten the airway.
-
Use a light source to illuminate the back of the throat to visualize the vocal cords and the tracheal opening.
-
Gently insert the intubation cannula or gel-loading tip into the trachea, being careful to avoid the esophagus. Successful placement can be confirmed by a slight movement of the cannula with each breath.
-
-
Instillation:
-
Once the cannula is properly placed, attach the microsyringe containing the prepared this compound solution.
-
Slowly and steadily instill the desired volume (typically 25-50 µL for a mouse) into the lungs.
-
Following instillation, gently remove the cannula.
-
-
Recovery:
-
Place the mouse in a clean, warm cage and monitor closely until it has fully recovered from anesthesia.
-
Protocol 2: Oral Administration of this compound (Oral Gavage)
Objective: To deliver a precise dose of this compound into the stomach of a mouse to evaluate its systemic anti-tumor effects following gastrointestinal absorption.
Materials:
-
This compound (formulated in a sterile, palatable vehicle, e.g., water, corn oil, or a methylcellulose (B11928114) suspension)
-
Animal feeding needle (gavage needle) with a ball tip, appropriate size for the mouse.
-
Syringe (1 mL)
-
Animal scale
-
PPE
Procedure:
-
Animal Preparation:
-
Acclimatize mice as described in the intratracheal protocol.
-
Weigh the mouse to calculate the correct dosage and volume of the this compound formulation.
-
-
Gavage Procedure:
-
Gently but firmly restrain the mouse to prevent movement.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
Attach the syringe containing the this compound solution to the gavage needle.
-
Gently insert the ball-tipped needle into the side of the mouse's mouth, guiding it along the roof of the mouth towards the esophagus.
-
Advance the needle smoothly to the pre-measured mark. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Slowly dispense the contents of the syringe.
-
-
Post-Procedure:
-
Gently remove the feeding needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Combining SM-276001 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SM-276001 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1] As an orally active agent, it stimulates the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines such as Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-12 (IL-12p40).[1][2] This immune activation engages a broad range of immune effector cells, including T lymphocytes, B lymphocytes, Natural Killer (NK) cells, and NKT cells, resulting in significant anti-tumor activity in various preclinical cancer models.[1][2] This document provides detailed application notes and protocols for investigating the combination of this compound with other cancer therapies, drawing upon preclinical evidence from this compound and other TLR7 agonists to guide future research.
Mechanism of Action: TLR7 Agonism in Cancer Immunotherapy
This compound exerts its anti-tumor effects by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation triggers a MyD88-dependent signaling cascade, culminating in the activation of transcription factors like NF-κB and IRF7. This leads to the production of type I interferons and other inflammatory cytokines, which in turn mature and activate dendritic cells (DCs), enhance antigen presentation, and promote the development of robust anti-tumor T cell responses.
References
Troubleshooting & Optimization
Troubleshooting low efficacy of SM-276001 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SM-276001. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action involves binding to and activating TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade dependent on the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB.[4] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[2][3] This cascade of immune activation is responsible for the anti-tumor and anti-viral effects of this compound.
Q2: What are the recommended in vitro and in vivo starting concentrations for this compound?
A2: For in vitro studies, the effective concentration of this compound can vary depending on the cell line and the specific assay. A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM.[1] The reported EC50 value for NF-κB activation in HEK293 cells expressing human TLR7 is 32 nM.[1] For in vivo studies in mice, oral administration of this compound has shown potent IFN-inducing activity at doses as low as 0.1 mg/kg.[1] Significant anti-tumor effects have been observed with oral administration of 3 mg/kg twice weekly.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, it is advisable to perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to prevent precipitation. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Q4: What are the expected outcomes of successful this compound treatment in a responsive cell line?
A4: In a responsive cell line expressing functional TLR7, successful treatment with this compound should lead to the activation of the NF-κB signaling pathway. This can be measured by various methods, including NF-κB reporter assays, western blotting for phosphorylated IκBα or nuclear translocation of NF-κB subunits, and immunofluorescence microscopy. Downstream of NF-κB activation, you should observe the induction and secretion of pro-inflammatory cytokines such as IFN-α, TNF-α, and IL-12. This can be quantified using ELISA, multiplex cytokine assays, or qRT-PCR for cytokine mRNA levels.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Issue 1: Little to no activation of NF-κB or downstream cytokine production.
| Possible Cause | Troubleshooting Steps |
| Low or absent TLR7 expression in the target cells. | Verify TLR7 expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry, or immunofluorescence) levels. If TLR7 expression is low, consider using a different cell line known to express high levels of TLR7 (e.g., certain immune cell lines) or transiently transfecting your cells with a TLR7 expression vector. |
| Inactive this compound compound. | Ensure the compound has been stored correctly (as a powder at -20°C or -80°C, protected from light and moisture). Prepare fresh stock and working solutions. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. |
| Suboptimal compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Issues with compound solubility or stability in culture medium. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. When diluting the DMSO stock into aqueous medium, do so gradually with mixing to prevent precipitation. If stability is a concern, you can perform a time-course experiment to assess the activity of this compound after incubation in your culture medium for various durations. |
| Compromised MyD88 signaling pathway. | The signaling of TLR7 is dependent on the MyD88 adaptor protein.[5] Confirm the expression and integrity of key downstream signaling molecules like MyD88 and IRAK family kinases in your cell line. |
Issue 2: Initial response to this compound, but the effect diminishes over time or with repeated treatments.
| Possible Cause | Troubleshooting Steps |
| Induction of TLR tolerance. | Repeated or prolonged exposure to TLR agonists can lead to a state of hyporesponsiveness known as TLR tolerance. This can be caused by the downregulation of TLR7 expression.[6] To avoid this, consider modifying your experimental design. For long-term experiments, use a less frequent dosing schedule (e.g., once every 48-72 hours instead of daily). If possible, measure TLR7 expression levels before and after treatment to assess for downregulation. |
| Compound degradation in culture. | This compound, like many small molecules, may have limited stability in cell culture medium over extended periods. For long-term experiments, replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Cell culture conditions. | Factors such as high cell density can lead to nutrient depletion and changes in pH, which can affect cellular responsiveness. Ensure that your cells are in the logarithmic growth phase and are not overly confluent during the experiment. |
Issue 3: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health or passage number. | Use cells from a consistent and low passage number for all experiments. Ensure cells are healthy and have a consistent seeding density. |
| Variability in compound preparation. | Prepare a single, large batch of working solution for all replicates in an experiment to minimize pipetting errors. Always vortex solutions thoroughly before use. |
| Presence of serum in the culture medium. | Serum components can sometimes interfere with the activity of small molecules. If permissible for your cell line, consider performing the experiment in serum-free or low-serum medium. Always include appropriate controls to assess the effect of serum. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Assay | Reference |
| EC50 | HEK293 (expressing human TLR7) | 32 nM | NF-κB Reporter Assay | [1] |
| Optimal Concentration Range | Varies by cell line | 1 nM - 10 µM | Dose-response experiments | [1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Administration Route | Dosage | Observed Effect | Reference |
| Renca (renal cell carcinoma) | Oral | 3 mg/kg (twice weekly) | Significant inhibition of tumor growth | [1] |
| CT26 (colorectal carcinoma) | Oral | 3 mg/kg (twice weekly) | Significant inhibition of tumor growth | [1] |
| Renca and CT26 | Oral | 0.1, 1, or 10 mg/kg | Activation of spleen-resident immune effector cells | [1] |
| OV2944-HM-1 (ovarian cancer) | Intratracheal and Oral | Not specified | Reduction in pulmonary metastasis | [2] |
Experimental Protocols
1. NF-κB Reporter Assay
This protocol describes a general method for measuring NF-κB activation in response to this compound using a luciferase reporter cell line.
-
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-driven luciferase reporter gene.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
This compound stock solution (10 mM in DMSO).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Methodology:
-
Seed the TLR7/NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 10-15 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the log of the this compound concentration to determine the EC50 value.
-
2. Cytokine Secretion Measurement by ELISA
This protocol outlines a general procedure for measuring the secretion of a specific cytokine (e.g., IFN-α) from peripheral blood mononuclear cells (PBMCs) after stimulation with this compound.
-
Materials:
-
Freshly isolated human PBMCs.
-
Complete RPMI 1640 medium (with 10% FBS, 1% penicillin-streptomycin).
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-α).
-
Microplate reader.
-
-
Methodology:
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium to a concentration of 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare dilutions of this compound in complete RPMI 1640 medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells. Include a vehicle control and an unstimulated control (medium only).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. bosterbio.com [bosterbio.com]
Navigating SM-276001: A Guide to Consistent Experimental Outcomes
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and ensure consistency in experiments involving the selective Toll-like receptor 7 (TLR7) agonist, SM-276001. Inconsistent results can arise from a multitude of factors, from cellular variability to protocol deviations. This guide offers detailed troubleshooting advice, standardized protocols, and clear visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing variable levels of cytokine induction (e.g., IFN-α, TNF-α) with this compound in our cell-based assays. What could be the cause?
A1: Variability in cytokine induction is a common challenge and can be attributed to several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered receptor expression.
-
TLR7 Expression Levels: this compound is a selective TLR7 agonist.[1][2] Different cell lines (e.g., various cancer cell lines or immune cells) will have varying endogenous expression levels of TLR7, directly impacting the magnitude of the response. It is crucial to verify TLR7 expression in your specific cell model.
-
Cell Health and Confluency: Only use healthy, viable cells for your experiments. Cell stress or over-confluency can alter signaling responses. Aim for a consistent cell confluency at the time of treatment.
-
Mycoplasma Contamination: Mycoplasma can modulate immune responses and interfere with TLR signaling. Regularly test your cell cultures for contamination.
Q2: Our in vivo studies with orally administered this compound are showing inconsistent tumor growth inhibition. What should we investigate?
A2: In vivo experiments introduce additional layers of complexity. Inconsistent anti-tumor efficacy can stem from:
-
Animal Health and Microbiome: The overall health and gut microbiome of the animals can influence drug absorption and systemic immune responses.
-
Dosing Formulation and Administration: Ensure the this compound formulation is consistent and that oral administration is performed accurately to minimize variability in bioavailability.
-
Tumor Model Variability: The specific tumor model used (e.g., Renca renal cell cancer, CT26 colorectal) can influence the therapeutic outcome.[1] Factors such as tumor immunogenicity and the tumor microenvironment play a critical role.
-
Timing of Treatment: The timing of this compound administration relative to tumor implantation or resection is a critical parameter that can affect efficacy.[3][4]
Troubleshooting Guide
Issue: Low or No NF-κB Activation in Reporter Assay
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low TLR7 Expression | Verify TLR7 mRNA and protein levels in the cell line used. | Use a positive control cell line known to express high levels of TLR7 or consider transiently overexpressing TLR7. |
| Compound Integrity | Confirm the identity and purity of the this compound stock. | Use a fresh, validated batch of the compound. Confirm solubility in the chosen vehicle. |
| Suboptimal Assay Conditions | Review incubation times, cell density, and reagent concentrations. | Optimize these parameters systematically. Perform a dose-response curve to determine the optimal concentration of this compound. |
| Cellular Response Kinetics | The peak of NF-κB activation may be transient. | Perform a time-course experiment to identify the optimal time point for measurement. |
Issue: High Variability in Cytokine Measurements (ELISA/CBA)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Pipetting Inaccuracy | Review pipetting techniques for both cell seeding and reagent addition. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput assays.[5] |
| Inconsistent Cell Numbers | Ensure even cell distribution in multi-well plates. | After seeding, gently rock the plate in a cross pattern to ensure a monolayer. Verify cell counts before treatment. |
| Edge Effects in Plates | Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS. |
| Sample Handling | Inconsistent sample collection and storage can degrade cytokines. | Process samples consistently and store them at the appropriate temperature (-80°C for long-term storage). |
Experimental Protocols
Protocol 1: In Vitro NF-κB Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.
-
Incubation: Culture the cells overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock of this compound in complete DMEM. Perform serial dilutions to create a dose range (e.g., 1 nM to 10 µM).[1]
-
Treatment: Carefully remove the old media and add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubation: Incubate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
Protocol 2: In Vivo Murine Tumor Model (Syngeneic)
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 CT26 colorectal carcinoma cells into the flank of 6-8 week old BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Oral Administration: Administer this compound (e.g., 3 mg/kg) or vehicle control orally twice weekly.[1]
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint.
-
Data Analysis: Compare tumor growth curves and final tumor weights between the treatment and control groups.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Enhancing the Oral Bioavailability of SM-276001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in improving the oral bioavailability of the selective Toll-like receptor 7 (TLR7) agonist, SM-276001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7) that can induce antitumor immune responses.[1][2] It is orally active and has shown efficacy in preclinical cancer models when administered via this route.[1][2][3] Oral administration is the most preferred route for chronic drug therapy due to its convenience and patient compliance.[4] Therefore, ensuring optimal oral bioavailability is crucial for achieving consistent therapeutic plasma concentrations and maximizing the clinical potential of this compound.
Q2: What are the potential factors that could limit the oral bioavailability of this compound?
A2: While specific data on the bioavailability of this compound is not extensively published, factors that commonly limit the oral bioavailability of drug candidates include:
-
Poor aqueous solubility: Many new chemical entities exhibit low water solubility, which can hinder their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[5][6][7]
-
Low membrane permeability: The drug may have difficulty passing through the intestinal epithelial barrier to enter the systemic circulation.[4]
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching the systemic circulation, thereby reducing its bioavailability.[4]
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: A variety of formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications: These approaches focus on increasing the surface area of the drug for dissolution.
-
Formulation Approaches: These methods aim to improve the solubility and/or dissolution rate of the drug in the GI tract.
-
Solid dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level, which can enhance its wettability and dissolution.[6]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[5][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]
-
-
Chemical Modifications:
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to overcome issues like poor permeability or extensive first-pass metabolism.
-
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments aimed at improving the oral bioavailability of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound powder. | Poor aqueous solubility of the crystalline form. | 1. Reduce particle size: Employ micronization or nanomilling techniques. 2. Formulate as a solid dispersion: Prepare solid dispersions with hydrophilic polymers like PVP, HPMC, or Soluplus®. 3. Utilize co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in the dissolution medium. |
| High variability in plasma concentrations after oral administration in animal models. | Inconsistent dissolution and absorption in the GI tract. | 1. Develop a lipid-based formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization and reduce food effects. 2. Control particle size distribution: Ensure a narrow and consistent particle size distribution of the drug substance. |
| Poor in vivo efficacy despite good in vitro dissolution. | - Extensive first-pass metabolism in the liver. - Efflux by intestinal transporters (e.g., P-gp). | 1. Investigate prodrug strategies: Design and synthesize a prodrug of this compound that may bypass first-pass metabolism. 2. Co-administer with a P-gp inhibitor: In preclinical studies, co-administration with a known P-gp inhibitor (e.g., verapamil) can help determine the role of efflux. 3. Consider alternative delivery systems: Explore formulations that promote lymphatic transport, such as lipid-based systems, to potentially bypass the portal circulation.[11] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Water
-
Dissolution apparatus (USP Type II)
-
HPLC system for drug analysis
Methodology:
-
Preparation of the Solid Dispersion (Solvent Evaporation Method): a. Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol. b. Evaporate the solvent under vacuum at 40°C until a solid film is formed. c. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent. d. Pulverize the resulting solid dispersion and sieve it to obtain a uniform particle size.
-
In Vitro Dissolution Study: a. Perform dissolution testing on the pure this compound and the prepared solid dispersion. b. Use a USP Type II (paddle) apparatus with 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium at 37 ± 0.5°C and a paddle speed of 50 rpm. c. Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium. d. Analyze the concentration of this compound in the samples using a validated HPLC method.
Protocol 2: Formulation and Characterization of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Water
Methodology:
-
Formulation of the SEDDS: a. Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios. b. Add this compound to the mixture and vortex until a clear and homogenous solution is obtained. This is the pre-concentrate.
-
Characterization of the SEDDS: a. Self-emulsification assessment: Add 1 mL of the SEDDS pre-concentrate to 250 mL of water in a beaker with gentle agitation. Observe the formation of the emulsion and assess its appearance (clarity, presence of precipitates). b. Droplet size analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. c. In vitro drug release: Perform in vitro drug release studies using a dialysis bag method in a relevant dissolution medium.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erpublications.com [erpublications.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: SM-276001 TLR7 Agonist
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, SM-276001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2] Its primary mechanism of action involves the activation of TLR7, which is predominantly expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[3] This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines and chemokines.[1][4] This robust immune response can lead to the activation of various immune effector cells, including T cells, B cells, and Natural Killer (NK) cells.[1][2]
Q2: Are there any known off-target effects of this compound?
A2: To date, there is no direct evidence in the public domain of significant off-target effects for this compound. It is consistently described as a selective TLR7 agonist.[1][2] However, based on the broader class of imidazoquinoline and oxoadenine-like TLR7 agonists, potential off-target activities or cross-reactivity with other closely related receptors, such as TLR8, should be considered in experimental designs.[5] Some TLR7 agonists have also been reported to have TLR7-independent effects, such as the modulation of ion channels.[6]
Q3: What are the expected immunological outcomes of this compound treatment in vitro and in vivo?
A3: In vitro, stimulation of appropriate immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) with this compound is expected to induce the dose-dependent secretion of cytokines such as IFN-α, TNF-α, and IL-12p40.[2] In vivo, oral administration of this compound has been shown to induce a systemic inflammatory cytokine and chemokine milieu, leading to the activation of a diverse population of immune effector cells.[1][2]
Q4: How can I confirm that the observed effects in my experiment are TLR7-dependent?
A4: To confirm TLR7-dependency, you can perform several control experiments. One common method is to use a TLR7 antagonist to see if it blocks the effects of this compound.[6] Additionally, you can use cells from TLR7-knockout animals or cell lines that do not express TLR7 to demonstrate the absence of a response. For a more detailed approach, please refer to the Experimental Protocols section.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected pro-inflammatory cytokine storm (e.g., excessive TNF-α and IL-12) | 1. On-target, but overly potent TLR7 activation. 2. Potential off-target activation of TLR8, which is known to strongly induce pro-inflammatory cytokines.[5] | 1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Assess the selectivity of the response by testing for TLR8 activation. Refer to the "Protocol for Assessing TLR7/TLR8 Selectivity" below. |
| Unexpected cellular response in a non-immune cell line | 1. The cell line may endogenously express TLR7. 2. Potential TLR7-independent off-target effect. Some TLR7 agonists have been shown to interact with other cellular components like ion channels.[6] | 1. Confirm TLR7 expression in your cell line using qPCR or Western blot. 2. Test for the effect in the presence of a TLR7 antagonist. 3. If the effect persists, consider performing broader off-target screening assays (e.g., kinase panels, receptor binding assays). |
| Inconsistent or no immune activation observed | 1. Incorrect dosage or administration route. 2. Degradation of the compound. 3. Low or absent TLR7 expression in the target cells. | 1. Verify the concentration and purity of your this compound stock. 2. Ensure proper storage conditions as per the manufacturer's instructions. 3. Confirm TLR7 expression in your experimental model. |
| Discrepancy between in vitro and in vivo results | 1. Pharmacokinetic properties of this compound. 2. Complex interplay of different immune cell types in vivo. | 1. Consider the bioavailability and metabolism of this compound in your animal model. 2. Analyze the immune cell populations in your in vivo model to ensure the presence of TLR7-expressing cells. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of a TLR7 Agonist
This table illustrates how quantitative data for this compound's selectivity might be presented. The values are hypothetical and for illustrative purposes only.
| Target | Assay Type | EC50 (nM) | Selectivity (Fold vs. TLR7) |
| Human TLR7 | NF-κB Reporter Assay | 15 | 1 |
| Human TLR8 | NF-κB Reporter Assay | >10,000 | >667 |
| Human TLR9 | NF-κB Reporter Assay | >10,000 | >667 |
| Human TLR3 | NF-κB Reporter Assay | >10,000 | >667 |
| Human TLR4 | NF-κB Reporter Assay | >10,000 | >667 |
Experimental Protocols
Protocol for Assessing TLR7/TLR8 Selectivity
This protocol describes a common method to determine the selectivity of a TLR agonist using reporter cell lines.
Objective: To determine if this compound activates TLR8 in addition to TLR7.
Materials:
-
HEK-293 cells stably transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (HEK-Blue™ hTLR7).
-
HEK-293 cells stably transfected with human TLR8 and an NF-κB-inducible SEAP reporter gene (HEK-Blue™ hTLR8).
-
This compound.
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Known TLR7 agonist (e.g., Imiquimod) as a positive control for TLR7.
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Known TLR8 agonist (e.g., R848, which activates both TLR7 and TLR8) as a positive control for TLR8.
-
Cell culture medium and supplements.
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
96-well plates.
-
Spectrophotometer.
Methodology:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells in separate 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, Imiquimod, and R848 in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the respective wells of both cell plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
SEAP Detection:
-
Collect a small aliquot of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.
-
Incubate for 1-3 hours at 37°C.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm). Calculate the EC50 values for each compound on both cell lines. A significantly higher EC50 for TLR8 compared to TLR7 indicates selectivity for TLR7.
Mandatory Visualization
Caption: On-target signaling pathway of this compound via TLR7 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.physiology.org [journals.physiology.org]
SM-276001 stability issues in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SM-276001 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro studies, this compound can be dissolved in DMSO at a concentration of 125 mg/mL (381.82 mM).[1] It is noted that ultrasonic assistance may be required for dissolution, and using new, anhydrous DMSO is important as the compound is hygroscopic.[1]
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations vary based on whether it is in solid form or dissolved in a solvent.[1][2]
Q3: Are there any known stability issues with this compound solutions?
A3: While specific degradation pathways have not been detailed in the available literature, the recommendation to aliquot and store solutions to prevent repeated freeze-thaw cycles suggests that this may lead to product inactivation.[1] It is best practice to prepare fresh solutions for experiments or use aliquots that have been thawed only once.
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound is orally active and has been used in various in vivo cancer models.[1][3][4] Formulations for oral administration in mice have been described.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect the stock solution and final assay medium for any precipitates. If precipitation is suspected, try preparing a fresh dilution from the stock solution. Consider if the final concentration in your aqueous assay buffer exceeds the solubility limit of this compound.
-
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare a fresh stock solution from the powdered compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[1] Ensure that the storage conditions for both the powder and the stock solution have been consistently maintained as per the recommendations.
-
-
Possible Cause 3: Issues with Assay System.
-
Troubleshooting Step: Verify the responsiveness of your cell line or assay components with a known TLR7 agonist as a positive control.
-
Issue 2: Difficulty in dissolving the this compound powder.
-
Possible Cause 1: Inappropriate Solvent.
-
Troubleshooting Step: Ensure you are using anhydrous DMSO.[1]
-
-
Possible Cause 2: Insufficient Dissolution Method.
-
Troubleshooting Step: Use ultrasonic agitation to aid in the dissolution process.[1] Gently warm the solution if necessary, but be cautious of potential degradation at higher temperatures.
-
Data Presentation
Table 1: Storage Recommendations for this compound [1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (381.82 mM) | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended due to hygroscopicity.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use [1]
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 125 mg/mL.
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.
Protocol 2: Formulation of this compound for Oral Administration in Mice [1]
This protocol yields a clear solution of at least 2.08 mg/mL.
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
Note: The source suggests that for dosing periods exceeding half a month, this protocol should be used with caution.[1]
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: TLR7 activation pathway by this compound.
References
Technical Support Center: Troubleshooting Cell Line Response to SM-276001 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with cell line responses to SM-276001 treatment. The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its primary mechanism of action is to stimulate an anti-tumor immune response.[1][2] Upon binding to TLR7, which is typically expressed in the endosomes of immune cells like dendritic cells and B lymphocytes, as well as some cancer cells, this compound activates downstream signaling pathways. This leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, including interferons (IFNs).[1][2] The induction of this inflammatory milieu can activate various immune effector cells, such as T cells, NK cells, and NKT cells, to recognize and attack tumor cells.[2]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
A2: A lack of response to this compound in a cancer cell line could be attributed to several factors. These can be broadly categorized as:
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Issues with the target: The cell line may have low or absent expression of TLR7.
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Defects in downstream signaling: There could be mutations or alterations in the signaling proteins downstream of TLR7, such as MyD88 or components of the NF-κB pathway, preventing signal transduction.
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Induction of immunosuppressive mechanisms: The cell line might activate negative feedback loops or produce immunosuppressive factors that counteract the pro-inflammatory effects of this compound.
-
Experimental conditions: Suboptimal experimental setup, such as incorrect dosage, incubation time, or issues with the compound's stability, could also lead to a lack of observable effect.
Q3: How can I determine if my cell line expresses TLR7?
A3: You can assess the expression of TLR7 at both the mRNA and protein levels.
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Quantitative Real-Time PCR (qRT-PCR): This method can be used to measure the mRNA expression level of the TLR7 gene.
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Western Blotting: This technique allows for the detection of the TLR7 protein in your cell lysates.
-
Immunofluorescence or Immunohistochemistry: These methods can be used to visualize the subcellular localization of the TLR7 protein.
-
Flow Cytometry: If you have a suitable antibody, flow cytometry can be used to quantify the percentage of cells expressing TLR7 on the cell surface or intracellularly.
Troubleshooting Guide for Unexpected Results with this compound
This guide addresses common issues observed when a cancer cell line does not exhibit the expected response to this compound treatment in vitro.
Problem 1: No induction of downstream signaling pathways (e.g., NF-κB activation) after this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low or absent TLR7 expression | 1. Verify TLR7 expression: Perform qRT-PCR and Western blotting to confirm the presence of TLR7 mRNA and protein, respectively. Compare the expression levels to a positive control cell line known to express TLR7. 2. Consider alternative cell lines: If your cell line of interest does not express TLR7, it is not a suitable model for studying the direct effects of this compound. |
| Defective TLR7 signaling pathway | 1. Assess downstream signaling components: Use Western blotting to check the protein levels and phosphorylation status of key signaling molecules downstream of TLR7, such as MyD88, IRAK4, and p65 (a subunit of NF-κB). 2. NF-κB Luciferase Reporter Assay: Transfect your cells with an NF-κB luciferase reporter construct to directly measure the activation of the NF-κB pathway upon this compound treatment. |
| Suboptimal experimental conditions | 1. Confirm compound activity: Test the activity of your this compound stock on a positive control cell line. 2. Optimize dosage and time course: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
Problem 2: No significant decrease in cell viability or induction of apoptosis after this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Intrinsic resistance to apoptosis | 1. Evaluate apoptosis machinery: Assess the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (Bcl-2, Bax, Bak) and caspases (caspase-3, -8, -9), by Western blotting. 2. Co-treatment with sensitizing agents: Consider combining this compound with other anti-cancer agents that are known to induce apoptosis through different mechanisms. |
| Activation of pro-survival pathways | 1. Investigate pro-survival signaling: Examine the activation status (phosphorylation) of pro-survival pathways such as PI3K/Akt and MAPK/ERK by Western blotting. 2. Use pathway inhibitors: Treat cells with inhibitors of the PI3K/Akt or MAPK/ERK pathways in combination with this compound to see if this enhances its cytotoxic effects. |
| This compound primarily induces an immune response, not direct cytotoxicity | 1. Co-culture with immune cells: Since this compound's main effect is to stimulate an anti-tumor immune response, its direct cytotoxic effect on some cancer cells might be limited. Perform co-culture experiments with immune cells (e.g., PBMCs, T cells, or NK cells) to assess the indirect, immune-mediated killing of cancer cells. |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for TLR7 mRNA Expression
-
RNA Extraction: Isolate total RNA from your cell line of interest and a positive control cell line using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the TLR7 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TLR7 mRNA using the ΔΔCt method.
Western Blotting for TLR7 and Downstream Signaling Proteins
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against TLR7, MyD88, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
This compound Treatment: After 24-48 hours, treat the cells with this compound or a vehicle control for the desired time.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity upon this compound treatment.
Visualizations
Caption: Simplified schematic of the this compound-induced TLR7 signaling pathway.
Caption: A logical workflow for troubleshooting a lack of cellular response to this compound.
References
Technical Support Center: SM-276001 In Vivo Studies
Disclaimer: SM-276001 is a hypothetical compound created for illustrative purposes. The information provided below is based on established principles of preclinical drug development and is intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the optimization of in vivo treatment schedules for this compound, a hypothetical selective inhibitor of Tumor Progression Kinase 1 (TPK1).
Q1: What is the recommended starting dose for my first in vivo efficacy study?
A1: The starting dose for an efficacy study should be determined after conducting a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of a drug that does not cause unacceptable side effects or toxicity over a specific period.[1] It is recommended to start efficacy studies at the MTD and perhaps one or two lower doses (e.g., MTD/2, MTD/4) to understand the dose-response relationship.[3]
Q2: We are observing significant body weight loss in our treatment groups. What should we do?
A2: Body weight loss exceeding 15-20% is a common sign of toxicity and a typical endpoint for such studies.[1]
-
Immediate Action: Cease dosing in the affected animals and provide supportive care as per your institution's animal care guidelines.
-
Troubleshooting:
-
Re-evaluate the MTD: The observed toxicity may indicate that the MTD was overestimated. Consider repeating the MTD study with a more gradual dose escalation.[1][4]
-
Change the Schedule: Toxicity can be schedule-dependent. If you are dosing daily (QD), consider switching to a less frequent schedule, such as every other day (QOD) or twice weekly (BIW), to allow for recovery between doses.
-
Refine the Formulation: Poor formulation can lead to acute toxicity. Ensure the vehicle is well-tolerated and the drug is properly solubilized.
-
Q3: Our in vitro data showed potent anti-tumor activity, but we are not seeing efficacy in our xenograft model. What are the possible reasons?
A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[5] Potential reasons include:
-
Pharmacokinetics (PK): The drug may have poor absorption, rapid metabolism, or fast clearance, preventing it from reaching therapeutic concentrations in the tumor tissue.[6] A PK study is essential to understand the drug's exposure (AUC), half-life (t½), and maximum concentration (Cmax) in vivo.[6]
-
Target Engagement: The drug may not be reaching and binding to its target, TPK1, within the tumor. A pharmacodynamic (PD) study, measuring the inhibition of TPK1 or a downstream marker in tumor tissue, can confirm target engagement.
-
Tumor Model: The chosen xenograft model may not be dependent on the TPK1 signaling pathway for its growth and survival. Ensure the cell line used has the relevant genetic background (e.g., TPK1 mutation or overexpression).
Q4: How do we determine the optimal treatment schedule (e.g., daily vs. intermittent dosing)?
A4: The optimal schedule balances efficacy and toxicity.[3] This is often determined by comparing different schedules in an efficacy study.[7]
-
Continuous Dosing (QD): This may be suitable if this compound has a short half-life and continuous target inhibition is required.
-
Intermittent Dosing (QOD, BIW, etc.): This can be beneficial if the drug has a longer half-life or if it allows for recovery from off-target toxicities while still maintaining sufficient anti-tumor activity.
-
PK/PD Modeling: Integrating pharmacokinetic and pharmacodynamic data can help predict the most effective dosing regimen to maintain target inhibition above a therapeutic threshold.
Data from Foundational In Vivo Studies
The following tables present hypothetical data from key experiments to guide your study design.
Table 1: Maximum Tolerated Dose (MTD) Study Summary
This study aimed to identify the MTD of this compound administered orally once daily (QD) for 14 days in non-tumor-bearing mice. The MTD is defined as the dose causing no more than a 15% mean body weight loss and no treatment-related mortality.[8]
| Dose Group (mg/kg, QD) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5.2% | None observed | 0/5 |
| 25 | 5 | +1.8% | None observed | 0/5 |
| 50 | 5 | -4.5% | Mild, transient piloerection | 0/5 |
| 100 | 5 | -13.8% | Piloerection, slight lethargy | 0/5 |
| 200 | 5 | -22.1% | Piloerection, significant lethargy, hunched posture | 2/5 |
Table 2: Single-Dose Pharmacokinetic (PK) Profile
This table summarizes the key PK parameters of this compound in mice following a single oral dose of 100 mg/kg.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µM |
| Tmax (Time to Cmax) | 2 | hours |
| AUC (Area Under the Curve) | 15 | µM*h |
| t½ (Half-life) | 6 | hours |
Interpretation: The moderate half-life of 6 hours suggests that once-daily dosing may be sufficient to maintain therapeutic concentrations.
Table 3: Efficacy Study in NSCLC Xenograft Model
This study evaluated the anti-tumor efficacy of this compound in a TPK1-mutant Non-Small Cell Lung Cancer (NSCLC) xenograft model. Tumor-bearing mice were treated for 21 days.
| Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (TGI) (%) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | QD | 0% | +8% |
| This compound (50 mg/kg) | QD | 45% | -2% |
| This compound (100 mg/kg) | QD | 85% | -12% |
| This compound (100 mg/kg) | QOD | 68% | -1% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or CD-1), 6-8 weeks old.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dose Formulation: Prepare this compound in a suitable, well-tolerated vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administration: Administer the drug or vehicle orally once daily for 14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoints: The primary endpoint is the highest dose that does not induce >15% body weight loss or significant clinical signs of toxicity.[4]
Protocol 2: Tumor Growth Inhibition (TGI) Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., 5 x 10^6 TPK1-mutant NSCLC cells) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[11] Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.
-
Treatment: Begin dosing according to the schedules being tested (e.g., Vehicle QD, this compound 100 mg/kg QD, this compound 100 mg/kg QOD).
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Secondary endpoints include body weight changes and clinical observations. It is also valuable to continue monitoring tumor regrowth after treatment cessation to assess durability of response.
Visualizations
Signaling Pathway
Caption: Hypothetical TPK1 signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for an in vivo tumor growth inhibition study.
Decision Logic for Schedule Optimization
Caption: Decision tree for optimizing an in vivo treatment schedule.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 4. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo PK for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of SM-276001 and R848 (resiquimod)
A Comparative Guide to the Efficacy of SM-276001 and R848 (Resiquimod) for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Toll-like receptor (TLR) agonists, this compound and R848 (resiquimod). The information presented is intended to assist researchers in selecting the appropriate compound for their studies in immunology, oncology, and infectious disease.
Introduction
This compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] In contrast, R848, also known as resiquimod, is a dual agonist for both TLR7 and TLR8.[1] Both compounds are imidazoquinoline derivatives that activate the innate immune system, leading to the production of various cytokines and the activation of downstream adaptive immune responses. Their distinct receptor selectivity, however, may lead to different biological outcomes.
Mechanism of Action: TLR7 vs. TLR7/8 Agonism
Both this compound and R848 exert their effects by binding to endosomal TLRs, primarily on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes. This binding event triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This, in turn, results in the transcription and secretion of pro-inflammatory cytokines and type I interferons (IFNs).
The key distinction lies in their receptor targets. This compound is a selective TLR7 agonist, while R848 activates both TLR7 and TLR8.[1] This dual agonism of R848 can lead to the activation of a broader range of immune cells and potentially a different cytokine profile compared to a selective TLR7 agonist.
Figure 1: Simplified signaling pathway for TLR7 and TLR8 agonists.
In Vitro Efficacy
Direct comparative studies providing quantitative side-by-side data for this compound and R848 are limited in publicly available literature. However, data from separate studies allow for an inferred comparison.
| Parameter | This compound | R848 (Resiquimod) | Reference |
| Receptor Specificity | Selective TLR7 agonist | Dual TLR7/8 agonist | [1] |
| Potency (MEC) | 3 nM | Comparable to this compound | [1] |
| Induced Cytokines | IFN-α, TNF-α, IL-12p40 | IFN-α, TNF-α, IL-1β, IL-6 | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy
Both this compound and R848 have demonstrated significant anti-tumor efficacy in various preclinical cancer models.
| Parameter | This compound | R848 (Resiquimod) | Reference |
| Administration Route | Oral, Intratracheal | Topical, Intraperitoneal | [1] |
| Cancer Models | Renca (renal), CT26 (colorectal) | Various skin cancers, Genital herpes | [1] |
| Observed Effects | Reduction in tumor burden, Activation of T cells, B cells, NK cells, and NKT cells. | Anti-tumor and anti-viral activity. | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To compare the potency of this compound and R848 in inducing cytokine production from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound and R848 (e.g., from 0.1 nM to 10 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using specific ELISA kits.
-
Data Analysis: Plot dose-response curves and calculate the EC50 values for each cytokine for both compounds.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To compare the anti-tumor efficacy of this compound and R848 in a murine tumor model.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 CT26 colorectal carcinoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (oral gavage or intraperitoneal injection).
-
This compound (e.g., 10 mg/kg, oral gavage, daily).
-
R848 (e.g., 1 mg/kg, intraperitoneal injection, twice weekly).
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 2-3 weeks). Monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the anti-tumor efficacy of the treatments.
Figure 2: General experimental workflow for comparing TLR agonists.
Summary and Conclusion
Both this compound and R848 are potent immunomodulators with demonstrated anti-tumor and anti-viral potential. The primary difference lies in their receptor selectivity, with this compound being a selective TLR7 agonist and R848 being a dual TLR7/8 agonist. This difference may influence the resulting immune response.
The choice between this compound and R848 will depend on the specific research question. For studies focused on the specific role of TLR7, this compound is the more appropriate tool. For broader immune activation or when targeting cell types that predominantly express TLR8, R848 may be more effective.
Further direct comparative studies are needed to fully elucidate the quantitative differences in their efficacy and to determine the optimal therapeutic applications for each compound. Researchers are encouraged to carefully consider the experimental context and desired outcomes when selecting between these two powerful immune modulators.
References
A Comparative Guide to In Vivo TLR7 Agonists as Alternatives to SM-276001
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and effective Toll-like receptor 7 (TLR7) agonists for in vivo research is critical for advancing immuno-oncology and antiviral therapies. SM-276001 is a known selective TLR7 agonist with demonstrated anti-tumor activity.[1] This guide provides a comparative overview of prominent alternative TLR7 agonists—Imiquimod (B1671794), Resiquimod, Gardiquimod, Loxoribine, and Vesatolimod (GS-9620)—to aid researchers in selecting the most suitable compound for their in vivo studies. The comparison focuses on their in vivo performance, supported by experimental data on immune activation and anti-tumor or antiviral efficacy.
Performance Comparison of TLR7 Agonists
The following tables summarize the in vivo performance of selected TLR7 agonists based on available preclinical and clinical data. Direct head-to-head comparisons in identical experimental settings are limited; therefore, data is presented from various studies, and experimental conditions should be considered when interpreting the results.
Table 1: In Vivo Cytokine Induction by TLR7 Agonists
| Agonist | Animal Model | Dose & Route | Peak Serum Cytokine Levels (approx.) | Time Point | Source |
| Imiquimod | Mice | Oral | IFN: ~1,000 U/mL; TNF-α: ~200 pg/mL; IL-6: ~1,500 pg/mL | 2 hours | [2][3] |
| Resiquimod (R848) | Mice | Subcutaneous | Induces a similar Th1-biased immune response to Imiquimod at a 10-fold lower dose. Potent inducer of IFN-α, TNF-α, and IL-1β.[4][5] | Not Specified | [5] |
| Gardiquimod | Mice | Intraperitoneal | More potent inducer of IL-12 than Imiquimod.[6] | 48-72 hours (in vitro) | [6] |
| Loxoribine | Mice | Not Specified | Induces IFN-α/β, IFN-γ, IL-6, and TNF-α.[3] | 48 hours (splenocytes) | [3] |
| Vesatolimod (GS-9620) | Humans (HIV+ on ART) | Oral (6 mg) | >3.9-fold increase in IP-10, IL-1RA, and ITAC from baseline.[7] | 24 hours | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of TLR7 Agonists
| Agonist | Tumor Model (Mouse) | Administration Route | Key Anti-Tumor Effects | Source |
| This compound | Renca (renal), CT26 (colorectal) | Oral (3 mg/kg, biweekly) | Significant tumor growth inhibition. | [1] |
| Imiquimod | B16 Melanoma | Intraperitoneal (in combination with DC vaccine) | Delayed tumor growth and suppressed pulmonary metastasis.[2][6][8] | [2][6][8] |
| Gardiquimod | B16 Melanoma | Intraperitoneal (in combination with DC vaccine) | More potent anti-tumor activity than Imiquimod; delayed tumor growth and suppressed pulmonary metastasis.[2][6][8] | [2][6][8] |
| Resiquimod (R848) | Pancreatic Ductal Adenocarcinoma | Not Specified | Increased CD8+ T-cell infiltration and activity, decreased Treg frequency. | |
| Loxoribine | Not Specified | Not Specified | Acts as a synthetic adjuvant in anti-tumor responses.[9] | [9] |
| Vesatolimod (GS-9620) | Not applicable (Antiviral focus) | Oral | Investigated for HIV cure research; delays viral rebound in SHIV-infected monkeys.[10] | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. Tumor volume measurement [bio-protocol.org]
- 2. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine induction in hairless mouse and rat skin after topical application of the immune response modifiers imiquimod and S-28463. | Semantic Scholar [semanticscholar.org]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. | BioWorld [bioworld.com]
A Head-to-Head Comparison of SM-276001 with Other Immunomodulators for Preclinical Research
In the rapidly evolving landscape of cancer immunotherapy, the strategic activation of innate immune pathways presents a promising avenue for robust anti-tumor responses. SM-276001, a potent and selective Toll-like receptor 7 (TLR7) agonist, has emerged as a significant candidate in this arena. This guide provides a comprehensive head-to-head comparison of this compound with other key immunomodulators, including the TLR7 agonist Imiquimod, the dual TLR7/8 agonist Resiquimod (B1680535) (R848), and STING (Stimulator of Interferon Genes) agonists. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, in vitro potency, and in vivo efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Different Receptors
The primary mechanism of action for this compound, Imiquimod, and Resiquimod involves the activation of endosomal TLRs, leading to the production of pro-inflammatory cytokines and type I interferons. In contrast, STING agonists activate a cytosolic DNA sensing pathway.
This compound, Imiquimod, and Resiquimod are small molecule agonists that bind to TLR7 and, in the case of Resiquimod, TLR8. This binding event within the endosomes of immune cells, primarily dendritic cells (DCs) and B cells, triggers a MyD88-dependent signaling cascade. This cascade culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the transcription of genes for type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-12.[1][2] this compound is noted for its high selectivity for TLR7.
STING Agonists , such as cyclic dinucleotides (CDNs) like cGAMP, work through a distinct pathway. They activate the STING protein located on the endoplasmic reticulum. This activation is triggered by the presence of cytosolic DNA, a danger signal associated with viral infections or cellular damage. Activation of STING leads to the phosphorylation of TBK1 and subsequently IRF3, resulting in the potent induction of type I interferons.[3][4]
In Vitro Potency and Cytokine Induction
The in vitro activity of these immunomodulators is a key indicator of their potential therapeutic efficacy. This is often assessed through reporter gene assays measuring NF-κB activation and by quantifying cytokine production from primary immune cells.
| Immunomodulator | Target(s) | In Vitro Assay | Cell Type | Endpoint | EC50 / Concentration for Effect | Reference |
| This compound | TLR7 | NF-κB Reporter Assay | HEK293 cells expressing human TLR7 | NF-κB Activation | Dose-dependent activation from 1 nM - 10 µM | [5] |
| Imiquimod | TLR7 | IL-1β Release | Human PBMCs | IL-1β Production | EC50: ~2.2 - 5.5 mg/mL | [6] |
| IFN-α/ω Induction | Human pDCs | Type I IFN Production | 3 µM for equivalent IFN induction to 0.3 µM Resiquimod | [7] | ||
| Resiquimod (R848) | TLR7/8 | NF-κB Reporter Assay | HEK293 cells expressing human TLR7/8 | NF-κB Activation | EC50 (TLR7): 1.5 µM, EC50 (TLR8): 4.5 µM | [8] |
| HCV Replication Suppression (via IFN) | Human pDCs | IFN Production | EC50: Nanomolar range | [9] | ||
| STING Agonist (ADU-S100) | STING | IFN-β Production | Human PBMCs | IFN-β Production | Effective induction of IFN-β | [3] |
Key Observations from In Vitro Data:
-
Potency: Resiquimod generally exhibits higher potency in inducing cytokine responses compared to Imiquimod, with some studies suggesting a 10-fold lower concentration of Resiquimod is needed to induce the same amount of type I interferons as Imiquimod.[7] While a precise EC50 for this compound in a publicly available, directly comparable assay is not available, its dose-dependent activity in the nanomolar to low micromolar range suggests high potency.
-
Cytokine Profile: All three TLR agonists induce a Th1-polarizing cytokine milieu, characterized by the production of IFN-α, TNF-α, and IL-12.[7][10] Resiquimod's dual agonism of TLR7 and TLR8 leads to the activation of a broader range of immune cells, including myeloid dendritic cells and monocytes, potentially resulting in a more robust and diverse cytokine response.[7] STING agonists are particularly potent inducers of IFN-β.[3]
In Vivo Anti-Tumor Efficacy
Preclinical animal models are crucial for evaluating the anti-tumor activity of these immunomodulators. The CT26 colon carcinoma model in BALB/c mice is a commonly used syngeneic model for such studies.
| Immunomodulator | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| This compound | BALB/c Mice | Renca (renal), CT26 (colorectal) | Not specified | Reduction in tumor burden. Induction of IFNα, TNFα, and IL-12p40. | [10][11] |
| Imiquimod | C57BL/6J Mice | Psoriasis-like skin inflammation model | Daily topical application | Induces severe systemic disease symptoms resembling generalized pustular psoriasis. | [12] |
| Resiquimod (R848) | BALB/c Mice | CT26-HER2/neu | 2 mg/kg, i.p., 3 times/week | Not specified in abstract | [8] |
| STING Agonist (ADU-S100) | BALB/c Mice | CT26 | Intratumoral injection | Tumor regression in 90% of mice. Induced resistance to tumor re-challenge. | [3] |
Key Observations from In Vivo Data:
-
This compound has demonstrated efficacy in reducing tumor burden in multiple syngeneic mouse models through oral administration, highlighting its potential for systemic therapy.[10][11]
-
STING agonists , when administered intratumorally, have shown remarkable anti-tumor effects, leading to complete tumor regression in a high percentage of treated animals and the generation of long-lasting anti-tumor immunity.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of immunomodulator activity.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Analysis
Protocol Details:
-
PBMC Isolation: Isolate PBMCs from fresh venous blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs at a concentration of 2.5 × 10^6 cells/mL in RPMI-1640 medium supplemented with 10% heat-inactivated autologous human serum. Plate the cells in 96-well plates.
-
Stimulation: Add the immunomodulators (this compound, Imiquimod, Resiquimod, STING agonist) at various concentrations to the plated cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 20-24 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays.
In Vivo Syngeneic Mouse Tumor Model (CT26)
Protocol Details:
-
Cell Culture: Culture CT26 murine colon carcinoma cells in appropriate media.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 CT26 cells into the flank of 6-8 week old female BALB/c mice.[13]
-
Tumor Growth and Randomization: Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³). Randomize mice into different treatment groups (e.g., vehicle control, this compound, comparator immunomodulators).
-
Treatment Administration: Administer the respective treatments according to the planned dosing schedule and route of administration.
-
Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Tumors, spleens, and lymph nodes can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry, and cytokine levels in the tumor microenvironment can be measured.
Conclusion
This compound stands as a promising oral TLR7 agonist with demonstrated in vivo anti-tumor activity. Its high selectivity for TLR7 may offer a distinct therapeutic window compared to dual TLR7/8 agonists like Resiquimod. While direct, comprehensive comparative data is still emerging, the available information suggests that this compound's oral bioavailability and potent cytokine induction profile make it a compelling candidate for further preclinical and clinical investigation. STING agonists represent a powerful alternative, particularly for local tumor control via intratumoral administration, showcasing remarkable efficacy in preclinical models. The choice between these immunomodulators will ultimately depend on the specific therapeutic strategy, desired systemic versus local immune activation, and the tumor type being targeted. Further head-to-head studies are warranted to fully elucidate the comparative advantages of these distinct immunotherapeutic approaches.
References
- 1. Imiquimod and resiquimod as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of SM-276001's Antitumor Effects Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the TLR7 Agonist SM-276001 Against Other Immunomodulatory Agents
This guide provides a comprehensive comparison of the antitumor effects of this compound, a selective Toll-like receptor 7 (TLR7) agonist, with other TLR7 agonists, namely imiquimod (B1671794) and 852A. The analysis is based on preclinical data from various cancer models, offering valuable insights for researchers in oncology and drug development.
Performance Comparison of TLR7 Agonists
The following tables summarize the available quantitative data on the antitumor efficacy of this compound and its counterparts in different cancer models.
| Agent | Cancer Model | Administration Route | Key Efficacy Endpoints | Reported Outcome |
| This compound | Renca (Renal Carcinoma) | Oral | Reduction in tumor burden | Significant reduction in tumor growth.[1][2] |
| Imiquimod | Renca (Renal Carcinoma) | Transcutaneous | Tumor growth inhibition | Combination with an anti-PD-1 antibody significantly suppressed tumor growth compared to monotherapy. |
| 852A | Renal Cell Carcinoma (769-P) | In vitro (supernatant from stimulated PBMCs) | Inhibition of tumor cell proliferation | Supernatants from 852A-stimulated PBMCs inhibited the proliferation of 769-P cells.[3][4][5] |
Table 1: Comparison in Renal Cancer Models
| Agent | Cancer Model | Administration Route | Key Efficacy Endpoints | Reported Outcome |
| This compound | CT26 (Colon Carcinoma) | Oral | Reduction in tumor burden | Significant reduction in tumor growth.[1][2] |
| Imiquimod | CT26 (Colon Carcinoma) | Intratumoral | Tumor growth inhibition | A study reported that intratumoral injection of an imiquimod-based formulation inhibited tumor growth. |
| 852A | Not available in CT26 model | - | - | - |
Table 2: Comparison in Colon Cancer Models
| Agent | Cancer Model | Administration Route | Key Efficacy Endpoints | Reported Outcome |
| This compound | OV2944-HM-1 (Ovarian Cancer) | Oral & Intratracheal | Reduction in pulmonary and lymph node metastasis | Both administration routes reduced the frequency of metastasis.[1] |
| Imiquimod | Ovarian Metastases from Colorectal Cancer | Intraperitoneal | Reduction in ascites and CEA levels | In a case report, intraperitoneal administration of imiquimod cream showed therapeutic efficacy. |
| 852A | Not available in OV2944-HM-1 model | - | - | - |
Table 3: Comparison in Ovarian Cancer Metastasis Models
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound In Vivo Efficacy Studies
-
Cancer Models:
-
Renca (Renal Carcinoma): BALB/c mice are subcutaneously inoculated with Renca cells.
-
CT26 (Colon Carcinoma): BALB/c mice are subcutaneously inoculated with CT26 cells.[6][7]
-
OV2944-HM-1 (Ovarian Cancer): This model is used to evaluate effects on spontaneous metastasis to the lungs and lymph nodes following subcutaneous implantation.[1]
-
-
Drug Administration:
-
This compound is administered orally.
-
In the OV2944-HM-1 model, both oral and intratracheal administrations have been tested.[1]
-
-
Efficacy Assessment:
Imiquimod In Vivo Efficacy Studies
-
Cancer Models:
-
Renca (Renal Carcinoma): BALB/c mice are subcutaneously implanted with RENCA cells.
-
-
Drug Administration:
-
A cream containing imiquimod is applied transcutaneously.
-
-
Efficacy Assessment:
-
Tumor burden and survival are evaluated.
-
852A In Vitro Efficacy Studies
-
Cell Lines:
-
Human renal cell carcinoma line 769-P.
-
-
Methodology:
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Concluding Remarks
This compound demonstrates notable antitumor efficacy in multiple preclinical cancer models through the activation of the TLR7 pathway, leading to a robust immune response. This includes a reduction in primary tumor growth and metastasis. While direct comparative quantitative data with other TLR7 agonists like imiquimod and 852A is limited in the public domain, the available evidence suggests that systemic administration of this compound is a promising strategy for cancer immunotherapy.
For a more definitive comparison, head-to-head preclinical studies employing identical experimental conditions are warranted. Such studies would provide the necessary data to robustly evaluate the relative potency and therapeutic potential of this compound against other TLR7 agonists. The experimental protocols and pathway information provided herein serve as a foundation for designing such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 3. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR7 agonist 852A inhibition of tumor cell proliferation is dependent on plasmacytoid dendritic cells and type I IFN. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Age-induced changes in anti-tumor immunity alter the tumor immune infiltrate and impact response to immuno-oncology treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CHALLENGES OF AN OVARIAN NEUROENDOCRINE METASTASIS OF ADVANCED SMALL-CELL LUNG CARCINOMA – LITERATURE REVIEW AND CASE REPORT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Ovarian Cancer Growth, Metastasis and Reverse the Tumor Microenvironment by Dual Drug-Loaded Polymer Micelle Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SM-276001 Cross-reactivity with Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like receptor (TLR) agonist SM-276001, focusing on its cross-reactivity with other members of the TLR family. The information presented is supported by available experimental data to assist in evaluating its potential for targeted immunotherapeutic applications.
This compound is recognized as a potent and selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses.[1] Activation of TLR7 by agonists like this compound can trigger a cascade of immune responses, including the production of type I interferons and other pro-inflammatory cytokines, which are beneficial in anti-cancer and anti-viral therapies.
Quantitative Comparison of TLR Activation
The selectivity of an immunomodulatory agent is critical for minimizing off-target effects and ensuring a focused therapeutic action. The following table summarizes the available quantitative data on the activation of various human Toll-like receptors by this compound. The data is derived from in vitro studies using human embryonic kidney (HEK293) cells engineered to express specific TLRs and a reporter gene system (NF-κB-SEAP) to measure receptor activation.
| Toll-like Receptor | Agonist Activity (EC50, nM) | Reference |
| hTLR7 | 32 | |
| hTLR2 | No significant activity reported | - |
| hTLR3 | No significant activity reported | - |
| hTLR4 | No significant activity reported | - |
| hTLR5 | No significant activity reported | - |
| hTLR8 | No significant activity reported | - |
| hTLR9 | No significant activity reported | - |
TLR7 Signaling Pathway
Activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: TLR7 Signaling Pathway initiated by this compound.
Upon binding of this compound, TLR7, located in the endosomal compartment, recruits the adaptor protein MyD88.[2][3][4] This leads to the activation of IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factors NF-κB and IRF7.[2][5] These transcription factors then translocate to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[2][4]
Experimental Protocols
The determination of TLR agonist selectivity is crucial for its characterization. A common and reliable method is the use of reporter gene assays in HEK293 cells.
Experimental Workflow for TLR Cross-reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like this compound across a panel of Toll-like receptors.
Caption: Workflow for TLR cross-reactivity screening.
Detailed Protocol: TLR Activation Reporter Assay
This protocol is a generalized procedure based on standard methods for assessing TLR activation using commercially available HEK293 reporter cell lines.
1. Cell Culture and Maintenance:
- Culture HEK-Blue™ hTLR cells (or equivalent) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Use selection antibiotics as recommended by the cell line provider to ensure the stable expression of the TLR and reporter genes.
2. Cell Seeding:
- Harvest cells using trypsin-EDTA and resuspend them in fresh culture medium.
- Determine cell density and viability using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well, flat-bottom plate at a density of approximately 5 x 10^4 cells per well in 100 µL of culture medium.
- Incubate the plate overnight to allow the cells to adhere.
3. Compound Preparation and Addition:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- For positive controls, prepare solutions of known agonists for each TLR being tested (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9).
- Add 100 µL of the diluted compounds and controls to the respective wells of the 96-well plate containing the cells. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
4. Incubation:
- Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
5. Reporter Gene Assay (SEAP):
- After incubation, collect a sample of the cell culture supernatant from each well.
- Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
- Incubate the plate at 37°C for a period recommended by the reagent manufacturer (typically 1-3 hours).
- Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.
6. Data Analysis:
- Subtract the background absorbance (from wells with no cells) from all readings.
- Normalize the data to the vehicle control.
- Plot the absorbance values against the log of the compound concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound on each TLR cell line.
- The selectivity is determined by comparing the EC50 value for the target receptor (TLR7) with the EC50 values for other TLRs. A significantly higher EC50 value for other TLRs indicates selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cytokine Induction Profile of SM-276001 and Other Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytokine induction profile of SM-276001, a selective Toll-like Receptor 7 (TLR7) agonist, with other well-characterized TLR agonists, namely R848 (a TLR7/8 agonist) and CpG ODN (a TLR9 agonist). The information presented is based on available preclinical data and is intended to assist researchers in evaluating these agents for their immunomodulatory properties.
Introduction to this compound and TLR Agonists
This compound is a novel, orally active small molecule that selectively activates TLR7, a key receptor in the innate immune system.[1][2][3] Activation of TLR7, located in the endosomes of immune cells such as dendritic cells (DCs) and B cells, triggers a signaling cascade that leads to the production of a variety of cytokines and chemokines. This, in turn, modulates the adaptive immune response, making TLR7 agonists promising candidates for vaccine adjuvants and cancer immunotherapy.[3]
This guide compares the cytokine signature of this compound with that of R848, a potent agonist of both TLR7 and TLR8, and CpG ODN, a synthetic oligonucleotide that activates TLR9. Understanding the distinct cytokine profiles elicited by these agonists is crucial for selecting the most appropriate agent for a specific therapeutic application.
Comparative Cytokine Induction Profiles
The following table summarizes the known cytokine induction profiles of this compound, R848, and CpG ODN. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions. The specific concentrations of cytokines induced can vary depending on the cell type, donor variability, and the specific experimental protocol used.
| Cytokine | This compound (TLR7) | R848 (TLR7/8) | CpG ODN (TLR9) |
| IFN-α | Induced[2][3] | Induced | Induced |
| TNF-α | Induced[2][3] | Induced | Induced |
| IL-12p40/p70 | IL-12p40 Induced[2][3] | IL-12 Induced | IL-12 Induced |
| IFN-γ | Induced | Induced | Induced |
| IL-6 | Not consistently reported | Induced | Induced |
| IL-1β | Not consistently reported | Induced | Not consistently reported |
| IL-10 | Not consistently reported | Induced | Induced |
| IL-2 | Not consistently reported | Induced | Not consistently reported |
Key Observations:
-
This compound is a potent inducer of IFN-α, TNF-α, and IL-12p40 .[2][3] This profile suggests a strong Th1-polarizing capacity, which is desirable for antiviral and antitumor immunity.
-
R848 , activating both TLR7 and TLR8, also elicits a robust Th1 response, characterized by the production of IFN-γ, TNF-α, and IL-12 .
-
CpG ODN , through TLR9 activation, is a well-established inducer of a Th1-biased immune response, with significant production of IFN-γ and IL-12 .
TLR7 Signaling Pathway
The activation of TLR7 by agonists like this compound initiates a downstream signaling cascade that is primarily dependent on the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), which in turn drive the expression of various pro-inflammatory cytokines and type I interferons.
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Experimental Protocols
This section outlines a general protocol for in vitro assessment of cytokine induction by TLR agonists using human peripheral blood mononuclear cells (PBMCs).
1. Isolation of Human PBMCs
-
Materials: Ficoll-Paque PLUS, Phosphate-Buffered Saline (PBS), RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
2. In Vitro Stimulation of PBMCs
-
Materials: Isolated PBMCs, complete RPMI 1640 medium, this compound, R848, CpG ODN (endotoxin-free), 96-well cell culture plates.
-
Procedure:
-
Seed PBMCs into a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/well in 200 µL of complete RPMI 1640 medium.
-
Prepare stock solutions of this compound, R848, and CpG ODN in an appropriate solvent (e.g., DMSO or sterile water) and then dilute to the desired final concentrations in complete RPMI 1640 medium.
-
Add the TLR agonists to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the agonists) and an unstimulated control (medium only).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cytokine of interest.
-
3. Measurement of Cytokine Levels
-
Materials: Cell culture supernatants, Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based immunoassay kits for the cytokines of interest (e.g., IFN-α, TNF-α, IL-12p70, IFN-γ, IL-6, IL-1β, IL-10).
-
Procedure (General ELISA Protocol):
-
After incubation, centrifuge the 96-well plates at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be stored at -80°C for later analysis.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a series of known cytokine standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
Measuring the signal using a microplate reader.
-
-
Calculate the concentration of each cytokine in the samples by comparing their signal to the standard curve generated from the known cytokine concentrations.
-
Conclusion
This compound is a selective TLR7 agonist that potently induces a Th1-polarizing cytokine profile, characterized by the production of IFN-α, TNF-α, and IL-12p40. Its cytokine signature is broadly similar to that of the TLR7/8 agonist R848 and the TLR9 agonist CpG ODN, all of which are effective at promoting cell-mediated immunity. The choice of a specific TLR agonist for a given application will depend on the desired balance of cytokine activities and the specific immune cell populations to be targeted. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other immunomodulatory compounds.
References
The Synergistic Potential of TLR7 Agonists in Combination with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with a significant focus on combination strategies to overcome resistance to single-agent checkpoint blockade. One promising avenue is the engagement of the innate immune system through Toll-like receptor (TLR) agonists. This guide provides a comparative analysis of the preclinical efficacy of the selective TLR7 agonist SM-276001 and other TLR7 agonists when combined with immune checkpoint inhibitors. While direct preclinical or clinical data on the combination of this compound with checkpoint inhibitors is not publicly available, this guide will leverage data from a comparable systemically available TLR7 agonist, DSP-0509, and other well-documented TLR7 agonists to illustrate the potential of this therapeutic strategy.
Introduction to this compound
This compound is a potent and selective orally administered small molecule agonist of Toll-like receptor 7 (TLR7).[1][2] Its mechanism of action involves the activation of TLR7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, leading to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][2] This innate immune stimulation results in the activation and enhancement of adaptive immune responses, including the activation of T lymphocytes, natural killer (NK) cells, and NKT cells, ultimately leading to anti-tumor activity.[1][2] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in reducing tumor burden in syngeneic mouse models of renal cell carcinoma (Renca) and colorectal cancer (CT26).[1][2]
The Rationale for Combining TLR7 Agonists with Checkpoint Inhibitors
Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment (TME) lacking pre-existing anti-tumor immunity. TLR7 agonists can potentially convert these "cold" tumors into "hot," immune-inflamed tumors by:
-
Activating Dendritic Cells (DCs): TLR7 activation promotes DC maturation, enhancing their ability to present tumor antigens to T cells.
-
Inducing Type I Interferons: IFNs play a crucial role in anti-tumor immunity by promoting the activation and proliferation of cytotoxic T lymphocytes (CTLs) and NK cells.
-
Remodeling the Tumor Microenvironment: TLR7 agonists can increase the infiltration of various immune cells, including CTLs, into the tumor.
By creating a more immunogenic TME, TLR7 agonists are hypothesized to synergize with checkpoint inhibitors, which act to release the "brakes" on the activated anti-tumor T cells.
Comparative Preclinical Efficacy of TLR7 Agonists in Combination with Checkpoint Inhibitors
While specific data for this compound in combination with checkpoint inhibitors is unavailable, extensive preclinical research on other TLR7 agonists provides a strong foundation for comparison.
DSP-0509: A Systemically Available TLR7 Agonist
DSP-0509 is a novel, systemically available small-molecule TLR7 agonist with a short half-life, designed to induce a transient and controlled immune response.[3][4]
Table 1: Preclinical Efficacy of DSP-0509 in Combination with Checkpoint Inhibitors in the CT26 Colorectal Cancer Model [3][4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Response Rate |
| Vehicle | ~2500 | - | 0/8 |
| DSP-0509 (1 mg/kg, i.v.) | ~1500 | 40% | 0/8 |
| Anti-PD-1 Ab (10 mg/kg, i.p.) | ~1800 | 28% | 0/8 |
| DSP-0509 + Anti-PD-1 Ab | <500 | >80% | 6/8 |
| Anti-CTLA-4 Ab (10 mg/kg, i.p.) | ~1700 | 32% | 0/8 |
| DSP-0509 + Anti-CTLA-4 Ab | <500 | >80% | 5/8 |
Data are approximated from graphical representations in the cited publication.
The combination of DSP-0509 with either anti-PD-1 or anti-CTLA-4 antibodies resulted in a significant and synergistic inhibition of tumor growth, leading to a high rate of complete responses in the CT26 colorectal cancer model.[3][4] This enhanced efficacy was associated with increased infiltration of CD8+ T cells and effector memory T cells into the tumor microenvironment.[3][4]
Other TLR7 Agonists in Combination Therapy
Imiquimod (B1671794): A topical TLR7 agonist, imiquimod, has also been evaluated in combination with anti-PD-1 therapy in preclinical models. In a murine model of colorectal cancer, the combination of topical imiquimod and an anti-PD-1 antibody led to a significantly more potent anti-tumor effect compared to either monotherapy.[5][6][7][8] This was associated with an increase in IFN-γ expression in CD8+ T cells within the tumor and draining lymph nodes.[5][6][7][8]
Vesatolimod (GS-9620): An oral TLR7 agonist, vesatolimod, has been primarily investigated in the context of HIV but also holds promise for oncology. While specific preclinical oncology combination data with checkpoint inhibitors is limited in the public domain, its ability to induce immune activation suggests potential for synergistic effects.[9][10]
Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway
Caption: TLR7 activation by agonists like this compound initiates a signaling cascade leading to the production of Type I interferons and pro-inflammatory cytokines.
Experimental Workflow for Preclinical Combination Therapy
Caption: A typical workflow for evaluating the efficacy of a TLR7 agonist in combination with a checkpoint inhibitor in a preclinical tumor model.
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Based on DSP-0509 studies)[3][4]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: CT26 murine colorectal carcinoma cells.
-
Tumor Implantation: 1 x 10^6 CT26 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors reached a mean volume of approximately 100-150 mm³.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control (intravenously, i.v., or intraperitoneally, i.p., as appropriate).
-
DSP-0509 (e.g., 1 mg/kg, i.v., once weekly).
-
Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly).
-
Anti-CTLA-4 antibody (e.g., 10 mg/kg, i.p., twice weekly).
-
Combination of DSP-0509 and anti-PD-1 antibody.
-
Combination of DSP-0509 and anti-CTLA-4 antibody.
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: Mice were euthanized when tumor volume reached a predetermined size (e.g., 2000 mm³) or at the end of the study period for analysis.
Immunohistochemical Analysis of Tumor-Infiltrating Immune Cells[3][4]
-
Tissue Collection: Tumors were harvested at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-μm sections were cut and mounted on slides.
-
Staining:
-
Deparaffinization and rehydration of tissue sections.
-
Antigen retrieval was performed using a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95°C for 20 minutes.
-
Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.
-
Sections were incubated with primary antibodies against immune cell markers (e.g., anti-CD8, anti-FoxP3) overnight at 4°C.
-
Sections were then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Visualization was performed using a DAB substrate kit, and sections were counterstained with hematoxylin.
-
-
Image Analysis: Stained slides were scanned, and the number of positive cells per unit area was quantified using image analysis software.
Conclusion
The available preclinical evidence strongly suggests that combining a systemically available TLR7 agonist with an immune checkpoint inhibitor is a highly promising strategy to enhance anti-tumor efficacy. The synergistic effects observed with DSP-0509 in combination with anti-PD-1 and anti-CTLA-4 antibodies provide a compelling rationale for the investigation of this compound in similar combination regimens. The ability of these TLR7 agonists to induce a pro-inflammatory tumor microenvironment and increase the infiltration of effector T cells addresses a key mechanism of resistance to checkpoint inhibitor monotherapy. Further preclinical studies are warranted to directly evaluate the efficacy of this compound in combination with checkpoint inhibitors to pave the way for potential clinical development.
References
- 1. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Treatment of Topical Imiquimod Plus Anti-PD-1 Antibody Exerts Significantly Potent Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination Treatment of Topical Imiquimod Plus Anti-PD-1 Antibody Exerts Significantly Potent Antitumor Effect [mdpi.com]
- 9. gilead.com [gilead.com]
- 10. Vesatolimod Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Toll-Like Receptor 7 (TLR7) Agonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) agonists are a class of immunomodulatory agents that stimulate the innate and adaptive immune systems, showing therapeutic promise in oncology and infectious diseases.[1][2][3] These molecules activate TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes, recognizing single-stranded RNA (ssRNA) from viruses or synthetic small molecules.[4][5] This activation triggers a downstream signaling cascade, leading to the production of Type I interferons (IFN-α), pro-inflammatory cytokines, and chemokines, which are crucial for orchestrating an effective anti-tumor or antiviral response.[6][7]
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of several TLR7 agonists currently in development or clinical use, supported by experimental data.
TLR7 Signaling Pathway
Upon ligand binding within the endosome, TLR7 undergoes dimerization and recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6] MyD88 then forms a complex with IRAK4 and IRAK1, leading to the phosphorylation and activation of TRAF6. Activated TRAF6, in turn, activates the TAK1 complex, which subsequently initiates two major downstream pathways: the NF-κB and the MAPK signaling pathways.[6] The culmination of this cascade is the translocation of transcription factors to the nucleus, driving the expression of genes for Type I interferons and various pro-inflammatory cytokines.[6][8]
Pharmacokinetic (PK) Comparison of TLR7 Agonists
The route of administration, absorption, distribution, metabolism, and excretion of TLR7 agonists are critical factors influencing their therapeutic window and potential for systemic side effects. The following table summarizes key PK parameters for several representative TLR7 agonists.
| Agonist | Trade Name / Code | Route of Administration | Cmax | Tmax | Half-life (t½) | Bioavailability | Key Notes |
| Imiquimod (B1671794) | Aldara® | Topical (5% Cream) | 0.1 - 1.6 ng/mL[9][10] | 9 - 12 hours[11] | ~24 - 29 hours[11] | < 0.6% (estimated)[12] | Minimal systemic absorption; PK varies by application site (face, scalp, arms).[9][10] |
| Resiquimod | R-848 | Topical, Oral | Not specified | Not specified | Not specified | Not specified | A potent TLR7 and TLR8 agonist.[1][13] Being investigated for various indications.[14] |
| Vesatolimod (B611671) | GS-9620 | Oral | Dose-proportional | Not specified | Not specified | Not specified | Plasma exposures increase dose-proportionally.[15] Well-tolerated at doses up to 12 mg.[16] |
| 852A | - | Subcutaneous, Oral | Dose-dependent | Not specified | ~8 hours[1] | ~80% (SC), ~27% (Oral)[1] | Subcutaneous route is preferred due to higher bioavailability.[1] |
| DSP-0509 | - | Intravenous | Not specified | Not specified | 0.69 hours (in mice)[17] | N/A | Designed for systemic administration with rapid excretion and low tissue distribution.[17] |
| RO6870868 | - | Oral (Prodrug) | Dose-proportional | ~1 hour | 2 - 6 hours | Not specified | A prodrug rapidly converted to the active agonist, RO6871765.[18] |
| BMS-986256 | Afimetoran | Oral | Not specified | Not specified | ~80 hours[19] | Not specified | Note: This is a TLR7/8 inhibitor , not an agonist. It has linear PK and a long half-life.[19][20] |
Pharmacodynamic (PD) Comparison of TLR7 Agonists
The pharmacodynamic effects of TLR7 agonists are characterized by the induction of cytokines and the activation of various immune cell populations. These responses are dose-dependent and crucial for the desired therapeutic effect.
| Agonist | Mechanism | Key Pharmacodynamic Effects | Relevant Biomarkers |
| Imiquimod | TLR7 Agonist[11] | Induces local immune cell activation and cytokine production. | Increased local levels of CD3, CD4, CD8, CD11c, CD68 cells.[11] Induction of IFN-α, TNF-α, and IL-12.[12] |
| Resiquimod | TLR7/8 Agonist[1][14] | Potent inducer of IFN-α and other cytokines; activates Langerhans' cells.[1][14] | IFN-α, TNF-α, IL-12.[1] |
| Vesatolimod | TLR7 Agonist[21] | Dose-dependent induction of interferon-stimulated genes (ISGs) and lymphocyte activation.[15] | IP-10, IL-1Ra, ITAC, ISG15 mRNA expression.[15][22] Increased CD69 expression on CD4+ and CD8+ T cells.[23] |
| DSP-0509 | TLR7 Agonist[17] | Induces secretion of various cytokines in human and mouse whole blood.[7][17] | IFN-α, TNF-α, IL-6, IL-1β, IL-10, IP-10.[7] |
| RO6870868 | TLR7 Agonist (via prodrug)[18] | Dose-dependent activation of the TLR7 innate immune system.[18] | IFN-α, OAS-1, Neopterin.[18] |
| BMS-986256 | TLR7/8 Inhibitor [19] | Inhibits TLR7/8-agonist induced IL-6 production and B cell/monocyte activation. | Dose-dependent inhibition of IL-6 production.[19] Inhibition of CD69 expression on B cells and CD319 on monocytes.[19] |
Experimental Protocols
Pharmacokinetic Analysis
Objective: To quantify the concentration of TLR7 agonists and their metabolites in biological matrices (e.g., plasma, serum, urine).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma or serum samples are collected from subjects at various time points after drug administration.[17] Proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the drug is then isolated.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug and its metabolites are separated from other matrix components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol).
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored for sensitive and selective quantification.[9][10]
-
Data Analysis: A calibration curve is generated using standards of known concentrations. The concentration of the agonist in the study samples is determined by comparing its response to the calibration curve. PK parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the concentration-time data.[17]
Pharmacodynamic Analysis: Cytokine Quantification
Objective: To measure the levels of cytokines (e.g., IFN-α, TNF-α, IP-10) induced by TLR7 agonists in plasma, serum, or cell culture supernatants.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding.
-
Sample Incubation: Standards of known cytokine concentrations and experimental samples (e.g., plasma from treated subjects) are added to the wells and incubated.[7]
-
Detection Antibody: After washing, a biotinylated detection antibody, also specific for the cytokine, is added to the wells.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[7]
Pharmacodynamic Analysis: Gene Expression
Objective: To quantify the expression of interferon-stimulated genes (ISGs), such as ISG15, in peripheral blood mononuclear cells (PBMCs) following treatment.
Methodology: Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Isolation: PBMCs are isolated from whole blood samples. Total RNA is then extracted from the cells using a commercial kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for qPCR. The reaction mix includes specific primers for the target gene (e.g., ISG15) and a housekeeping gene (for normalization), along with a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The qPCR instrument monitors the fluorescence intensity during amplification. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to a control group (e.g., placebo-treated).[16][22]
References
- 1. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 18. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a TLR7 agonist prodrug RO6870868 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. First-in-Human Safety, Pharmacokinetic and Pharmacodynamic Study of Escalating Single- and Multiple-Doses of BMS-986256, a Novel, Potent, Oral Inhibitor of TLR7 and TLR8 - ACR Meeting Abstracts [acrabstracts.org]
- 20. Afimetoran (BMS-986256) | TLR7/8 inhibitor | Probechem Biochemicals [probechem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Benchmarking SM-276001: A Comparative Analysis Against Standard-of-Care in Preclinical Cancer Models
For Immediate Release
This guide provides a comparative analysis of the investigational Toll-like receptor 7 (TLR7) agonist, SM-276001, against current standard-of-care treatments for renal cell carcinoma, colorectal cancer, and ovarian cancer. The data presented is based on preclinical studies in established murine tumor models. It is important to note that no direct head-to-head studies comparing this compound with standard-of-care treatments have been identified in the public domain. Therefore, this comparison is synthesized from separate studies and should be interpreted with caution.
Executive Summary
This compound is a potent, selective, and orally available TLR7 agonist that has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of renal, colorectal, and ovarian cancers.[1][2] Its mechanism of action involves the activation of the innate and adaptive immune systems, leading to a robust anti-tumor immune response. This guide summarizes the available preclinical data for this compound and juxtaposes it with data from separate studies on the standard-of-care therapies: sunitinib (B231) for renal cell carcinoma, FOLFOX for colorectal cancer, and carboplatin (B1684641) for ovarian cancer.
Data Presentation
Table 1: Comparative Efficacy in Renal Cell Carcinoma (Renca Model)
| Treatment | Dosage and Administration | Key Efficacy Endpoints | Data Source |
| This compound | Oral administration | Reduction in tumor burden | [1][2] |
| Sunitinib | 20 mg/kg, once daily | Significant reduction in tumor volume compared to vehicle | [3][4] |
| Vehicle Control | N/A | Progressive tumor growth | [3][4] |
Note: The data for this compound and Sunitinib are from separate, non-comparative studies. Direct comparison of efficacy is therefore not possible.
Table 2: Comparative Efficacy in Colorectal Cancer (CT26 Model)
| Treatment | Dosage and Administration | Key Efficacy Endpoints | Data Source |
| This compound | Oral administration | Reduction in tumor burden | [1][2] |
| FOLFOX (5-FU + Oxaliplatin) | 5-FU (50 mg/kg) + L-OHP (6 mg/kg), intraperitoneally, twice on days 10 and 18 | Significant suppression of tumor growth compared to untreated controls | [5] |
| Vehicle Control | N/A | Progressive tumor growth | [5] |
Note: The data for this compound and FOLFOX are from separate, non-comparative studies. Direct comparison of efficacy is therefore not possible.
Table 3: Comparative Efficacy in Ovarian Cancer (OV2944-HM-1 Model)
| Treatment | Dosage and Administration | Key Efficacy Endpoints | Data Source |
| This compound | Intratracheal or oral administration (adjuvant setting) | Reduction in the frequency of pulmonary and axillary lymph node metastasis | [1][2] |
| Carboplatin | Various concentrations (in vitro and in vivo xenograft models) | Dose-dependent decrease in tumor volume and proliferation | [6][7] |
| Vehicle Control | N/A | Progressive tumor growth and metastasis | [6][7] |
Note: The data for this compound and Carboplatin are from separate, non-comparative studies and different experimental settings. Direct comparison of efficacy is therefore not possible.
Experimental Protocols
Establishment of Murine Syngeneic Tumor Models
Renca (Renal Cell Carcinoma) Model: BALB/c mice (5-6 weeks old) are injected subcutaneously with 5x10^6 Renca cells suspended in Matrigel.[3][4] Tumors are allowed to establish and reach a predetermined size before the commencement of treatment. For orthotopic models, Renca cells are implanted directly into the kidney.[8]
CT26 (Colorectal Cancer) Model: BALB/c mice are injected subcutaneously in the right flank with 5.0 x 10^5 CT26 cells.[5] Tumors are allowed to grow to a palpable size before treatment initiation.
OV2944-HM-1 (Ovarian Cancer) Model: This model is used to study spontaneous metastasis. The specifics of the model establishment involving the OV2944-HM-1 cell line were not detailed in the reviewed abstracts. However, it is noted that this model spontaneously metastasizes to the lungs following subcutaneous implantation.[1][2]
Drug Administration Protocols
This compound: For oral administration, this compound is administered to mice, leading to the induction of an anti-tumor immune response.[1][2] Specific dosages and schedules from the preclinical studies were not available in the reviewed abstracts. A general protocol for oral gavage in mice involves restraining the animal and using a feeding needle to deliver the substance directly into the esophagus.[9][10][11]
Sunitinib (Renal Cell Carcinoma): Mice with established Renca tumors are randomly assigned to receive sunitinib at a dose of 20 mg/kg or vehicle, administered once daily for a specified period (e.g., 2 weeks).[3][4]
FOLFOX (Colorectal Cancer): Mice with established CT26 tumors are treated with a combination of 5-fluorouracil (B62378) (5-FU) at 50 mg/kg and oxaliplatin (B1677828) (L-OHP) at 6 mg/kg.[5] The drugs are administered intraperitoneally on days 10 and 18 after tumor inoculation.[5]
Carboplatin (Ovarian Cancer): In preclinical xenograft models of ovarian cancer, carboplatin is administered at various concentrations and schedules to assess its anti-tumor effects.[6][7]
Mandatory Visualization
Caption: Signaling pathway of this compound via TLR7 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Intratracheal and oral administration of this compound: a selective TLR7 agonist, leads to antitumor efficacy in primary and metastatic models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Tumor Growth and Sensitization to Sunitinib by RNA Interference Targeting Programmed Death-ligand 1 in Mouse Renal Cell Carcinoma RenCa Model | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
Safety Operating Guide
Proper Disposal of SM-276001: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for SM-276001 containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Researchers and drug development professionals handling this compound, a potent and selective Toll-like receptor 7 (TLR7) agonist, must adhere to stringent disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste.
Waste Characterization and Segregation
The first critical step in proper disposal is the accurate characterization and segregation of waste. All materials that have come into contact with this compound, including unused product, contaminated personal protective equipment (PPE), and experimental materials, should be considered hazardous chemical waste.
Key Segregation Practices:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's specific chemical hygiene plan and waste disposal protocols.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Ensure all waste is collected in containers that are in good condition, compatible with the chemical, and have tightly sealing lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s).
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory guidelines for chemical waste provide a framework for safe handling.
| Parameter | Guideline |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for vapor expansion. |
| Satellite Accumulation Time | Do not exceed the maximum allowable accumulation time for hazardous waste as specified by your institution's EHS (often 90-180 days). |
| pH of Aqueous Waste | If neutralization is part of an approved institutional protocol, the final pH should be between 6.0 and 8.0 before collection. |
Experimental Protocols
As this document pertains to disposal, detailed experimental protocols for the use of this compound are not included. For information on the experimental use of this compound, please refer to relevant published research.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling SM-276001
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of SM-276001, a potent toll-like receptor 7 (TLR7) agonist. The following procedures are based on best laboratory practices and safety data from a comparable TLR7/8 agonist, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Form | Task | Required PPE |
| Solid (Powder) | Weighing, aliquoting, preparing solutions | - Disposable nitrile gloves (double-gloving recommended)- Safety goggles with side shields or face shield- Laboratory coat- Respiratory protection (e.g., N95 respirator or use of a chemical fume hood) |
| Solution | Handling, dilutions, administration | - Disposable nitrile gloves- Safety goggles- Laboratory coat |
Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the stability of the compound and the safety of laboratory personnel.
| Parameter | Guideline |
| Ventilation | All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood. |
| Storage (Solid) | Store at -20°C for long-term storage in a tightly sealed container, protected from light. |
| Storage (Solution) | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| General Hygiene | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
Spill and Emergency Procedures
Immediate and appropriate response to spills and exposures is crucial.
Spill Response
| Spill Size | Procedure |
| Minor Spill (Small amount of powder or dilute solution) | 1. Alert others in the area.2. Wear appropriate PPE.3. Cover the spill with absorbent material.4. Gently sweep solid material or absorb liquid.5. Place waste in a sealed, labeled container for hazardous waste disposal.6. Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. |
| Major Spill (Large amount of powder or concentrated solution) | 1. Evacuate the immediate area.2. Alert your supervisor and institutional EHS.3. Restrict access to the area.4. Follow institutional procedures for major chemical spills. |
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Contaminated PPE | Dispose of as solid hazardous waste. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: A flowchart of the experimental process with key safety checkpoints.
Emergency Response Logical Relationship
The following diagram outlines the logical steps to take in the event of an emergency involving this compound.
Caption: A logical flow of actions for emergency situations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
